HBED-CC-tris(tert-butyl ester)
Description
BenchChem offers high-quality HBED-CC-tris(tert-butyl ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about HBED-CC-tris(tert-butyl ester) including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-[4-hydroxy-3-[[2-[[2-hydroxy-5-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]phenyl]methyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]ethyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]methyl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H56N2O10/c1-36(2,3)48-33(45)17-13-27-11-15-31(42)29(21-27)23-40(25-35(47)50-38(7,8)9)19-18-39(24-34(46)49-37(4,5)6)22-28-20-26(10-14-30(28)41)12-16-32(43)44/h10-11,14-15,20-21,41-42H,12-13,16-19,22-25H2,1-9H3,(H,43,44) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCXFMOZWADTNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC(=C(C=C1)O)CN(CCN(CC2=C(C=CC(=C2)CCC(=O)O)O)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H56N2O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
700.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to HBED-CC-tris(tert-butyl ester): Structure, Mechanism, and Application in Radiopharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid-tris(tert-butyl ester), commonly known as HBED-CC-tris(tert-butyl ester). It is a critical precursor in the synthesis of advanced radiopharmaceuticals, particularly for positron emission tomography (PET) imaging. This document details its chemical structure, mechanism of action as a bifunctional chelator, synthesis protocols, and its application in the development of targeted radiotracers.
Core Concepts: Structure and Physicochemical Properties
HBED-CC-tris(tert-butyl ester) is a monovalent and protected derivative of the hexadentate chelator HBED-CC. The presence of three tert-butyl ester groups serves to protect the carboxylic acid functionalities, allowing for selective conjugation to targeting vectors before the final deprotection and radiolabeling steps.[1][2][3] Its key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 3-[3-({--INVALID-LINK---3-oxopropyl]-2-hydroxyphenyl}methyl)amino}ethyl">2-(tert-butoxy)-2-oxoethylamino}methyl)-4-hydroxyphenyl]propanoic acid | [4] |
| CAS Number | 2097123-80-1 | [1] |
| Molecular Formula | C38H56N2O10 | [1][5] |
| Molecular Weight | 700.86 g/mol | [1][5][6] |
| Appearance | Solid powder | [4] |
Mechanism of Action: A Bifunctional Chelator Precursor
The primary function of HBED-CC-tris(tert-butyl ester) is to serve as a precursor to the powerful hexadentate chelator, HBED-CC. The chelation mechanism involves the coordination of a metallic radionuclide, most notably Gallium-68 (⁶⁸Ga), by the deprotected HBED-CC molecule.[3] The process can be visualized as a two-stage mechanism.
First, the single free carboxylic acid on the HBED-CC-tris(tert-butyl ester) molecule is utilized for covalent conjugation to a targeting biomolecule, such as a peptide or antibody, that has a high affinity for a specific biological target, like a tumor-associated antigen.[2]
Figure 1. Conjugation of HBED-CC-tris(tert-butyl ester) to a targeting biomolecule.
Following conjugation, the tert-butyl protecting groups are removed, typically under acidic conditions, to expose the carboxylic acid and phenolic hydroxyl groups. This deprotected conjugate is then ready for chelation of the radiometal. The six donor atoms (two nitrogens, two phenolic oxygens, and two carboxylate oxygens) of the HBED-CC moiety form a highly stable octahedral complex with ⁶⁸Ga³⁺.[2] This rapid and efficient radiolabeling can often be performed at ambient temperatures.[3]
References
HBED-CC-tris(tert-butyl ester): A Comprehensive Technical Guide
CAS Number: 2097123-80-1
This technical guide provides an in-depth overview of HBED-CC-tris(tert-butyl ester), a key bifunctional chelator in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. Aimed at researchers, scientists, and drug development professionals, this document details the synthesis, properties, and applications of this compound, with a focus on its use in targeting the Prostate-Specific Membrane Antigen (PSMA) for the imaging of prostate cancer.
Core Properties and Applications
HBED-CC-tris(tert-butyl ester) is a derivative of the acyclic chelator N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC). The tris(tert-butyl ester) modification serves as a protecting group strategy, allowing for the selective conjugation of the chelator to a targeting moiety before the final deprotection and radiolabeling steps.[1][2]
Its primary application lies in the synthesis of radiopharmaceuticals, particularly for Positron Emission Tomography (PET) imaging. When conjugated to a PSMA-targeting ligand and subsequently labeled with a positron-emitting radionuclide like Gallium-68 (⁶⁸Ga), it forms a highly effective tracer for the detection of prostate cancer cells, which overexpress PSMA.[3][4] The HBED-CC chelator exhibits rapid and efficient labeling with ⁶⁸Ga at ambient temperatures, a significant advantage for working with short-lived isotopes.[5]
Quantitative Data
The following table summarizes key quantitative data related to HBED-CC-tris(tert-butyl ester) and its applications in radiolabeling.
| Parameter | Value | Notes |
| Molecular Formula | C₃₈H₅₆N₂O₁₀ | |
| Molecular Weight | 700.86 g/mol | |
| Purity | >98% | Commercially available products typically offer high purity.[3] |
| ⁶⁸Ga Radiolabeling Efficiency | >99% | Can be achieved in under 2 minutes at room temperature.[5] |
| Radiochemical Purity of ⁶⁸Ga-PSMA-HBED-CC | >99% | Final product after synthesis and purification.[4] |
| Thermodynamic Stability Constant (LogK) for Ga-HBED | >39 | Indicates a very stable complex.[5] |
| Tumor Uptake of ⁶⁸Ga-HBED-CC-PSMA | 19.5 ± 1.8 %ID/g at 1h | In PSMA+ PC3 PIP tumor xenografts.[6] |
| Repeatability Coefficient (RC) in Bone Lesions | ±32.5% SUVmax | For ⁶⁸Ga-PSMA-HBED-CC PET/CT.[7] |
| Repeatability Coefficient (RC) in Nodal Lesions | ±37.9% SUVmax | For ⁶⁸Ga-PSMA-HBED-CC PET/CT.[7] |
Experimental Protocols
Synthesis of HBED-CC-tris(tert-butyl ester)
The following is a generalized protocol based on the convenient synthesis method described by Makarem et al. (2018). This multi-step synthesis involves the preparation of key intermediates followed by their coupling and final modification.[2]
Materials:
-
Starting materials and reagents as outlined in the synthetic scheme.
-
Appropriate solvents (e.g., methanol, dichloromethane, ethyl acetate).
-
Sodium bicarbonate solution.
-
Sodium sulfate.
-
Hydrochloric acid.
-
Flash column chromatography setup.
Procedure:
-
Synthesis of Intermediate Aldehyde: The synthesis begins with the ortho-formylation of a suitably protected 4-hydroxyhydrocinnamic acid ester to yield an aldehyde intermediate.
-
Reductive Amination: The aldehyde intermediate undergoes reductive amination with a protected ethylenediamine (B42938) derivative. This step is crucial for building the backbone of the chelator.
-
Deprotection: The protecting groups on the amine are removed to allow for the subsequent reaction.
-
Second Reductive Amination: The resulting amine is then reacted with a second, different aldehyde intermediate in another reductive amination step to form the asymmetric core structure.
-
Alkylation and Hydrolysis: The final steps involve alkylation to introduce the acetic acid arms (as tert-butyl esters) followed by a controlled hydrolysis to yield the final HBED-CC-tris(tert-butyl ester) product.
-
Purification: The crude product is purified by flash column chromatography to obtain the final compound as a colorless solid.
⁶⁸Ga Radiolabeling of a PSMA-Targeting Peptide Conjugated with HBED-CC
This protocol describes the general procedure for labeling a PSMA-targeting peptide, previously conjugated with HBED-CC (after deprotection of the tert-butyl esters), with Gallium-68.
Materials:
-
HBED-CC-conjugated PSMA peptide.
-
⁶⁸Ge/⁶⁸Ga generator.
-
0.1 M HCl for elution.
-
Sodium acetate (B1210297) buffer (pH 4.0-4.5).
-
Sterile reaction vial.
-
Heating block (optional, as labeling is efficient at room temperature).
-
Quality control system (e.g., radio-HPLC or ITLC).
Procedure:
-
Elution of ⁶⁸Ga: Elute the ⁶⁸Ge/⁶⁸Ga generator with sterile 0.1 M HCl to obtain ⁶⁸GaCl₃ in solution.
-
pH Adjustment: Add the ⁶⁸GaCl₃ eluate to a sterile reaction vial containing the HBED-CC-conjugated peptide dissolved in a suitable buffer (e.g., sodium acetate) to adjust the pH to approximately 4.0-4.5.
-
Incubation: Gently mix the solution and incubate at room temperature for 5-10 minutes. While heating is not typically necessary for HBED-CC, it can be performed to ensure complete complexation.
-
Quality Control: After the incubation period, perform quality control using radio-HPLC or ITLC to determine the radiochemical purity of the final ⁶⁸Ga-labeled product.
-
Purification (if necessary): If significant unbound ⁶⁸Ga is present, the product can be purified using a C18 cartridge.
Visualizations
Signaling Pathway
Caption: PSMA-mediated activation of the PI3K/Akt/mTOR signaling pathway in prostate cancer.
Experimental Workflow: Synthesis
Caption: A simplified workflow for the chemical synthesis of HBED-CC-tris(tert-butyl ester).
Experimental Workflow: Radiolabeling
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Test-Retest Measurement of 68Ga-PSMA-HBED-CC in Tumor and Normal Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
HBED-CC-tris(tert-butyl ester): A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of HBED-CC-tris(tert-butyl ester), a key bifunctional chelator in the development of radiopharmaceuticals for tumor imaging. This document covers its molecular characteristics, synthesis, and application in positron emission tomography (PET), particularly for prostate cancer diagnostics.
Core Molecular Data
HBED-CC-tris(tert-butyl ester) is a monovalent derivative of N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC). The strategic placement of three tert-butyl ester groups makes it a valuable precursor for the synthesis of asymmetric HBED-CC-based radiopharmaceuticals.[1][2][3]
| Property | Value |
| Molecular Weight | 700.86 g/mol |
| Molecular Formula | C38H56N2O10 |
| CAS Number | 2097123-80-1 |
Synthesis and Experimental Protocols
The synthesis of HBED-CC-tris(tert-butyl ester) has been reported through various methods, including both solid-phase and solution-phase chemistry.[2][4] Below is a summarized experimental protocol based on a convenient synthesis method.[4][5]
Synthesis of HBED-CC-tris(tert-butyl ester)[4][5]
This multi-step synthesis involves the preparation of key aldehyde and amine intermediates followed by reductive amination and subsequent alkylation and hydrolysis.
Step 1: Intermediate Aldehyde Synthesis
-
Start with the esterification of 4-hydroxyhydrocinnamic acid.
-
Introduce an aldehyde group via ortho-formylation to yield the aldehyde intermediate.
Step 2: Intermediate Amine Synthesis
-
Transform the aldehyde from Step 1 into an amine through reductive amination in 2,2,2-trifluoroethanol.
-
Remove the Boc protecting group to yield the amine salt.
Step 3: Final Product Synthesis
-
Perform a reductive amination of a second aldehyde intermediate with the amine salt from Step 2.
-
Alkylate the resulting compound.
-
Hydrolyze the product to yield HBED-CC-tris(tert-butyl ester). The crude product can be purified by flash column chromatography.
Below is a DOT script representing the logical workflow of the synthesis.
Application in Radiolabeling for Tumor Imaging
HBED-CC-tris(tert-butyl ester) is primarily used as a bifunctional chelator for radiolabeling with gallium-68 (B1239309) (⁶⁸Ga).[2][3] The resulting ⁶⁸Ga-complex is highly stable and can be formed rapidly at ambient temperature.[2][6] This chelator is often conjugated to a targeting moiety, such as a prostate-specific membrane antigen (PSMA) inhibitor, for PET imaging of prostate cancer.[3][7][8]
Radiolabeling Protocol with Gallium-68
The following is a general protocol for the ⁶⁸Ga-labeling of a PSMA-HBED-CC conjugate.
-
The HBED-CC-tris(tert-butyl ester) is first conjugated to a PSMA-targeting ligand.
-
The tert-butyl protecting groups are then removed to expose the chelating arms.
-
The resulting conjugate is incubated with ⁶⁸GaCl₃ eluted from a ⁶⁸Ge/⁶⁸Ga generator at room temperature.
-
The reaction is typically complete within minutes, yielding the ⁶⁸Ga-PSMA-HBED-CC radiotracer with high radiochemical purity.[6][8]
Mechanism of Action in Tumor Imaging
Once administered, the ⁶⁸Ga-PSMA-HBED-CC radiotracer circulates in the bloodstream and targets cells expressing PSMA, which is significantly overexpressed on the surface of most prostate cancer cells.[9][10] The binding of the radiotracer to PSMA allows for the visualization of tumor lesions, including metastases, using PET imaging.[11]
The following DOT script illustrates the tumor targeting mechanism.
Biodistribution of ⁶⁸Ga-PSMA-HBED-CC
Studies have characterized the biodistribution of ⁶⁸Ga-PSMA-HBED-CC in patients with prostate cancer, providing data on the tracer's uptake in various organs and tumor lesions.[12]
| Organ/Tissue | Median SUVmax | Interquartile Range (SUVmax) |
| Kidneys | 49.6 | 40.7 - 57.6 |
| Submandibular Glands | 17.3 | 13.7 - 21.2 |
| Parotid Glands | 16.1 | 12.2 - 19.8 |
| Duodenum | 13.8 | 10.5 - 17.2 |
| Primary Prostate Tumor | >3.2 (cut-off) | - |
SUVmax: Maximum Standardized Uptake Value. Data adapted from a study on 101 patients.[12]
The high uptake in the kidneys indicates the primary route of excretion. The tracer also shows physiological uptake in the salivary glands and duodenum.[12] Importantly, the uptake in primary prostate tumors and metastatic lesions is significantly higher than in surrounding healthy tissue, enabling high-contrast imaging.[11][12]
References
- 1. HBED-CC-tris(tert-butyl ester) - Immunomart [immunomart.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. Diagnostic performance of 68Ga-PSMA-11 (HBED-CC) PET/CT in patients with recurrent prostate cancer: evaluation in 1007 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
- 12. Biodistribution of [(68)Ga]PSMA-HBED-CC in Patients with Prostate Cancer: Characterization of Uptake in Normal Organs and Tumour Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Role of Tert-Butyl Esters in HBED-CC-Based Radiopharmaceuticals: An In-depth Technical Guide
Introduction
N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid, commonly known as HBED-CC, has emerged as a highly effective acyclic chelator for trivalent radiometals, most notably Gallium-68 (⁶⁸Ga). Its application in the development of radiopharmaceuticals, particularly for positron emission tomography (PET) imaging of prostate-specific membrane antigen (PSMA) in prostate cancer, has garnered significant attention in the scientific community.[1][2] This technical guide delves into the critical role of tert-butyl esters in the synthesis and application of HBED-CC-based compounds, providing detailed experimental protocols, quantitative data, and visual workflows for researchers, scientists, and drug development professionals.
At the heart of HBED-CC's utility is its ability to form stable complexes with radiometals at ambient temperatures, a significant advantage over other chelators like DOTA that often require heating.[2] The strategic use of tert-butyl esters as protecting groups for the carboxylic acid moieties of HBED-CC is a cornerstone of its synthetic chemistry. This protection allows for the selective modification of the HBED-CC molecule, enabling the attachment of targeting vectors, such as PSMA inhibitors, to a specific carboxyl group that is not involved in the chelation of the radiometal.[3][4] The subsequent deprotection of the tert-butyl esters is a crucial step to regenerate the free carboxylic acids, which are essential for the hexadentate coordination of the metallic radionuclide.[5]
The Role of Tert-Butyl Esters in Synthesis
The synthesis of asymmetrically functionalized HBED-CC derivatives for radiopharmaceutical development heavily relies on the use of the tris(tert-butyl ester) derivative of HBED-CC. This precursor, HBED-CC-tris(tert-butyl ester), serves as a monovalent variant where three of the four carboxylic acid groups are protected.[3][6] This strategic protection leaves one carboxylic acid group available for conjugation with a targeting molecule, such as a peptide or a small molecule inhibitor.
The tert-butyl groups are ideal protecting groups due to their stability under various reaction conditions used for conjugation and their facile removal under acidic conditions to yield the final chelating agent ready for radiolabeling.[5] This approach ensures that the chelating cavity of HBED-CC remains intact and available for efficient complexation with the radiometal.
Experimental Protocols
Synthesis of HBED-CC-tris(tert-butyl ester)
A convenient and cost-effective synthesis of HBED-CC-tris(tert-butyl ester) has been reported, providing a crucial precursor for the development of non-symmetric HBED-CC-based radiopharmaceuticals.[3] The following is a detailed protocol based on published methods.[3][5]
Materials:
-
4-Hydroxyhydrocinnamic acid
-
tert-Butyl 2-bromoacetate
-
N-(2-aminoethyl)-2-hydroxy-5-(methoxycarbonylethyl)benzylamine
-
Anhydrous sodium carbonate
-
Anhydrous acetonitrile (B52724)
-
Sodium bicarbonate solution (0.5 M)
-
Sodium sulfate
-
Other necessary reagents and solvents
Procedure:
-
Esterification and Formylation: The synthesis begins with the esterification of the carboxylic acid group of 4-hydroxyhydrocinnamic acid, followed by ortho-formylation to introduce an aldehyde group.[5]
-
Reductive Amination: The resulting aldehyde undergoes reductive amination with an appropriate amine in 2,2,2-trifluoroethanol, which helps to maintain the optimal pH for the reduction of the imine intermediate.[5]
-
Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed to yield the corresponding salt.[5]
-
Second Reductive Amination: This salt is then used for a second reductive amination to introduce the ethylenediamine (B42938) bridge.[5]
-
Alkylation and Hydrolysis: The final step involves the alkylation of the secondary amines with tert-butyl 2-bromoacetate, followed by hydrolysis to yield the final product, HBED-CC-tris(tert-butyl ester).[3][5]
Detailed Alkylation Step:
-
Suspend N-(2-aminoethyl)-2-hydroxy-5-(methoxycarbonylethyl)benzylamine (1.10 g, 2.26 mmol) and anhydrous sodium carbonate (0.96 g, 9.06 mmol) in anhydrous acetonitrile (25 mL).
-
Add tert-butyl 2-bromoacetate (0.93 g, 4.76 mmol) to the mixture.
-
Stir the reaction mixture at room temperature.
-
After the reaction is complete, dilute the mixture with dichloromethane and wash with sodium bicarbonate solution.
-
Dry the organic phase over sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the product.
Radiolabeling of PSMA-HBED-CC with ⁶⁸Ga
The following protocol outlines the manual and automated procedures for the radiolabeling of a PSMA-targeting ligand conjugated to HBED-CC with ⁶⁸Ga.[1][7][8]
Materials:
-
Glu-urea-Lys(Ahx)-HBED-CC (PSMA-HBED-CC) ligand
-
⁶⁸Ge/⁶⁸Ga generator
-
0.25 M Sodium acetate (B1210297) solution
-
0.05 M HCl
-
C-18 Sep-Pak cartridge
-
0.9% Saline
-
Sterile 0.22 micron filter
Manual Labeling Procedure:
-
Dissolve the PSMA-HBED-CC ligand in 1 mL of 0.25 M sodium acetate solution.
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 4 mL of 0.05 M HCl to obtain the ⁶⁸Ga eluate.
-
Mix the ligand solution with the ⁶⁸Ga eluate in a preheated reactor at 105°C. The pH of the reaction mixture should be between 4 and 4.5.
-
Heat the reaction mixture for 5 minutes.
-
Purify the product using a pre-conditioned C-18 Sep-Pak cartridge.
-
Elute the final product through a 0.22 micron sterile filter with 1 mL of 70% ethanol followed by 5 mL of 0.9% saline.
Automated Synthesis Procedure:
Automated synthesis modules provide a robust and reproducible method for the production of [⁶⁸Ga]Ga-PSMA-HBED-CC. The general workflow involves the following steps:[8][9]
-
Conditioning of the purification cartridge.
-
Elution of the ⁶⁸Ge/⁶⁸Ga generator.
-
Purification of the generator eluate.
-
Radiosynthesis by mixing the purified ⁶⁸Ga with the PSMA-HBED-CC precursor in a buffered solution at an optimized temperature (e.g., 97-100°C) for a specific duration (e.g., 8-10 minutes).[8][9]
-
Purification of the final product.
-
Sterile filtration of the final product.
Quantitative Data
The following tables summarize key quantitative data related to the synthesis and performance of HBED-CC-based radiopharmaceuticals.
Table 1: Radiolabeling Efficiency and Purity of [⁶⁸Ga]Ga-PSMA-HBED-CC
| Parameter | Value | Reference |
| Radiochemical Yield | >90% | [1] |
| Radiochemical Purity | >98% | [7] |
| Specific Activity | 326 ± 20 MBq/nmol | [7] |
| Labeling Time | 5 minutes | [1] |
| Labeling Temperature | 105°C (manual), 97-110°C (automated) | [1][7][9] |
Table 2: Binding Affinity of [natGa]Ga-PSMA-HBED-CC
| Cell Line | IC₅₀ (nM) | Labeling Temperature | Reference |
| LNCaP | Not specified | Ambient Temperature | [2] |
| LNCaP | Not specified | 95°C | [2] |
Note: While the reference indicates that the IC₅₀ values were determined, the specific numerical values were not provided in the abstract.
Visualizations
Synthesis Workflow of HBED-CC-tris(tert-butyl ester)
Caption: Synthetic pathway for HBED-CC-tris(tert-butyl ester).
Radiopharmaceutical Production Workflow for [⁶⁸Ga]Ga-PSMA-HBED-CC
Caption: Workflow for [⁶⁸Ga]Ga-PSMA-HBED-CC production.
Conclusion
The use of tert-butyl esters as protecting groups is a fundamental and enabling strategy in the synthesis of HBED-CC-based radiopharmaceuticals. This approach allows for the precise chemical modification of the HBED-CC chelator, facilitating the attachment of targeting moieties for specific diagnostic and therapeutic applications. The detailed protocols and data presented in this guide provide a valuable resource for researchers and developers in the field of nuclear medicine, underscoring the importance of this chemical strategy in advancing molecular imaging and therapy. The continued development of robust synthetic and radiolabeling methods will be crucial for the widespread clinical translation of these promising agents.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the HBED-CC-tris(tert-butyl ester) Bifunctional Chelator
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the bifunctional chelator HBED-CC-tris(tert-butyl ester), a key component in the development of radiopharmaceuticals for diagnostic imaging and targeted therapy. This document details its chemical properties, synthesis, and applications, with a focus on its use in conjugating to biomolecules and subsequent radiolabeling, primarily with Gallium-68.
Core Concepts
HBED-CC-tris(tert-butyl ester) is a derivative of the acyclic chelator N,N'-bis(2-hydroxy-5-(carboxyethyl)benzyl)ethylenediamine-N,N'-diacetic acid (HBED-CC).[1][2][3] The "tris(tert-butyl ester)" modification protects three of the four carboxylic acid groups, leaving one free for conjugation to a biomolecule of interest, such as a peptide or antibody.[4] This monoreactive nature allows for a controlled, site-specific conjugation, which is crucial for preserving the biological activity of the targeting molecule.[4]
The primary application of this chelator lies in its ability to form highly stable complexes with trivalent radiometals, most notably Gallium-68 (⁶⁸Ga).[4] The resulting radiolabeled bioconjugates are used in Positron Emission Tomography (PET) imaging to visualize and quantify the expression of specific cellular targets in vivo. A prominent example is its use in the development of ⁶⁸Ga-PSMA-11, a radiotracer for the diagnosis and staging of prostate cancer.[5]
Data Presentation
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₃₈H₅₆N₂O₁₀ | [6] |
| Molecular Weight | 700.86 g/mol | [6] |
| Appearance | Colorless solid | [4] |
| Purity | >95% (typically) | Commercially available data |
| Solubility | Soluble in organic solvents like DMSO and DMF | General chemical knowledge |
Stability Constants of Gallium-HBED-CC Complexes
The stability of the metal-chelator complex is paramount for in vivo applications to prevent the release of the free radioisotope. HBED-CC forms exceptionally stable complexes with Gallium(III).
| Complex | Log K | Conditions | Reference |
| Ga³⁺-HBED | >39 | Not specified | [5] |
| Ga³⁺-HBED | 38.5 | Not specified | [7] |
Gallium-68 Radiolabeling Efficiency
The efficiency and conditions of radiolabeling are critical for the routine production of radiopharmaceuticals. HBED-CC and its conjugates can be radiolabeled with ⁶⁸Ga under mild conditions with high radiochemical yields.
| Precursor | Conditions | Radiochemical Yield (RCY) | Reference |
| Glu-urea-Lys(Ahx)-HBED-CC | Room temperature, < 2 minutes | 99% | [5] |
| c(RGDyK)-HBED-CC | Room temperature, 1.7 µM, < 1 minute | High | [5] |
| PSMA-HBED-CC | 95°C, 5 minutes | >98% | [8] |
| PSMA-HBED-CC | Optimized conditions, 10 minutes | >95% | [9] |
| HBED-CC-conjugated peptides | Room temperature, low concentration | High | [5] |
Experimental Protocols
Synthesis of HBED-CC-tris(tert-butyl ester)
A convenient, multi-step synthesis has been reported, starting from 4-hydroxyhydrocinnamic acid.[4] The key steps involve esterification, ortho-formylation, reductive amination, and subsequent alkylation and hydrolysis. For a detailed, step-by-step protocol, please refer to the supplementary information of the publication by Makarem et al. (2018).[4]
Another innovative method describes the synthesis on a solid phase using a microwave reactor, which can offer high purity and yield.[1]
Conjugation to Peptides and Antibodies
The free carboxylic acid group on HBED-CC-tris(tert-butyl ester) allows for its conjugation to primary amines on biomolecules, typically the N-terminus or the side chain of a lysine (B10760008) residue.
Protocol for Peptide Conjugation:
-
Activation of the Carboxylic Acid: The carboxylic acid of HBED-CC-tris(tert-butyl ester) is activated to form a reactive ester. A common method is the use of coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Reaction with the Peptide: The activated chelator is then added to a solution of the peptide in a suitable buffer (e.g., bicarbonate buffer, pH 8.5) or an organic solvent if the peptide is protected. The reaction is typically carried out at room temperature for several hours or overnight.
-
Deprotection: Following conjugation, the tert-butyl protecting groups on the chelator and any protecting groups on the peptide are removed. This is commonly achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (B1312306) and water to prevent side reactions.
-
Purification: The resulting conjugate is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Antibody Conjugation (via activated ester):
For larger biomolecules like antibodies, a pre-activated form of HBED-CC, such as the tetrafluorophenyl (TFP) ester, is often used.[10]
-
Synthesis of HBED-CC-TFP ester: This involves the formation of the monoreactive TFP ester of HBED-CC, often using a temporary iron(III) complex to protect the chelation site during the esterification.[10]
-
Antibody Preparation: The antibody is prepared in a suitable buffer, typically at a pH of 8.0-9.0 to ensure the lysine residues are deprotonated and reactive.
-
Conjugation Reaction: The HBED-CC-TFP ester, dissolved in an organic solvent like DMSO, is added to the antibody solution. The reaction is incubated at room temperature or 4°C for a specified period.
-
Purification: The conjugated antibody is separated from the unreacted chelator and byproducts using size-exclusion chromatography or dialysis.
Gallium-68 Radiolabeling
The deprotected HBED-CC conjugate can be efficiently labeled with ⁶⁸Ga.
Manual Labeling Protocol:
-
⁶⁸Ga Elution: Gallium-68 is eluted from a ⁶⁸Ge/⁶⁸Ga generator using dilute hydrochloric acid.
-
Buffering: The acidic ⁶⁸Ga eluate is added to a buffered solution (e.g., sodium acetate (B1210297) or HEPES) to achieve a pH between 4.0 and 5.5.
-
Labeling Reaction: The HBED-CC conjugated biomolecule (typically 5-20 µg) is added to the buffered ⁶⁸Ga solution.
-
Incubation: The reaction mixture is incubated at room temperature or slightly elevated temperatures (e.g., 95°C) for a short period (typically 5-10 minutes).[8]
-
Quality Control: The radiochemical purity of the final product is assessed using methods like radio-TLC or radio-HPLC.
Visualizations
Caption: Workflow for the development of a ⁶⁸Ga-labeled radiopharmaceutical using HBED-CC-tris(tert-butyl ester).
Conclusion
HBED-CC-tris(tert-butyl ester) is a versatile and highly effective bifunctional chelator for the development of radiopharmaceuticals. Its monoreactive nature allows for controlled conjugation to a wide range of biomolecules, and its ability to rapidly and stably chelate Gallium-68 under mild conditions makes it an invaluable tool for PET imaging in both preclinical research and clinical applications. The robust and well-documented protocols for its synthesis, conjugation, and radiolabeling facilitate its adoption in the scientific community, paving the way for the development of novel targeted imaging agents and theranostics.
References
- 1. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tetrafluorophenolate of HBED-CC: a versatile conjugation agent for 68Ga-labeled small recombinant antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of a thiol-reactive HBED-type chelator for development of easy-to-produce Ga-radiopharmaceutical kits and imaging probes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrafluorophenolate of HBED-CC: a versatile conjugation agent for 68Ga-labeled small recombinant antibodies | Semantic Scholar [semanticscholar.org]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 10. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
An In-Depth Technical Guide to HBED-CC-tris(tert-butyl ester) for Metal Chelation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of HBED-CC in Radiopharmaceuticals
In the landscape of nuclear medicine and molecular imaging, the development of targeted radiopharmaceuticals is paramount for the diagnosis and therapy of diseases like cancer. A critical component of these agents is a bifunctional chelator, which securely binds a radiometal while being covalently attached to a disease-targeting molecule, such as a peptide or antibody.
N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid, commonly known as HBED-CC, has emerged as a highly effective acyclic chelator, particularly for the positron-emitting radionuclide Gallium-68 (⁶⁸Ga).[1] The resulting ⁶⁸Ga-HBED-CC complexes exhibit exceptionally high thermodynamic stability and can be formed rapidly under mild conditions, a significant advantage over other chelators like DOTA which often require heating.[1][2][3] One of the most successful applications is in [⁶⁸Ga]Ga-PSMA-HBED-CC (also known as PSMA-11), a revolutionary agent for PET imaging of prostate cancer.[4]
HBED-CC-tris(tert-butyl ester) is a key precursor in the synthesis of these agents.[5][6] It is a protected, monovalent form of the HBED-CC ligand where three of the four carboxylic acid groups are masked as tert-butyl esters.[7][8] This strategic protection leaves a single carboxylic acid available for conjugation to a targeting vector, preventing unwanted cross-linking and ensuring a well-defined product.[5] After conjugation, the tert-butyl groups are removed, exposing the full N₂O₄ donor set required for efficient metal chelation.[2] This guide provides a comprehensive overview of its properties, a detailed experimental workflow, and protocols for its use in the development of radiopharmaceuticals.
Physicochemical and Chelation Properties
The foundational characteristics of HBED-CC-tris(tert-butyl ester) and the stability of its deprotected Ga³⁺ complex are critical for its application.
| Table 1: Physicochemical Properties of HBED-CC-tris(tert-butyl ester) | |
| Property | Value |
| Molecular Formula | C₃₈H₅₆N₂O₁₀ |
| Molecular Weight | 700.86 g/mol |
| Appearance | White to off-white powder |
| Function | Monovalent bifunctional chelator precursor |
The deprotected HBED-CC ligand forms an extremely stable complex with Gallium (Ga³⁺), which is essential for preventing the release of the radiometal in vivo.
| Table 2: Stability of the Ga³⁺-HBED Complex | |
| Parameter | Value |
| Metal Ion | Ga³⁺ |
| Thermodynamic Stability Constant (log K) | > 39[2] |
| Coordination | Hexadentate (N₂O₄ donor set)[1] |
| Kinetic Stability | High stability at physiological pH and in human serum[2] |
Experimental Workflow: From Precursor to Radiopharmaceutical
The overall process involves a multi-step workflow starting from the protected chelator and culminating in the final, purified radiolabeled conjugate. This workflow ensures that the chelator is first attached to the targeting vector before being activated for metal binding.
Detailed Experimental Protocols
The following protocols are generalized methodologies synthesized from published literature. Researchers must adapt and optimize these procedures for their specific targeting molecules and laboratory conditions.
Protocol 1: Conjugation of HBED-CC-tris(tert-butyl ester) to a Peptide
This protocol describes the coupling of the chelator to a peptide containing a primary amine (e.g., a lysine (B10760008) residue or N-terminus) via carbodiimide (B86325) chemistry.
-
Reagent Preparation :
-
Dissolve HBED-CC-tris(tert-butyl ester) in a suitable organic solvent like N,N-Dimethylformamide (DMF).
-
Prepare fresh solutions of N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) in DMF.
-
Dissolve the targeting peptide in a conjugation buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 8.0) or an organic solvent like DMF if solubility is an issue.[9][10]
-
-
Activation of the Chelator :
-
In a reaction vial, add 1.1 equivalents of EDC and 1.1 equivalents of NHS to the solution of HBED-CC-tris(tert-butyl ester).[9]
-
Allow the mixture to react for 15-30 minutes at room temperature to form the active NHS-ester.
-
-
Coupling Reaction :
-
Add the activated chelator solution dropwise to the peptide solution. A slight molar excess of the activated chelator (e.g., 1.2 to 2 equivalents) relative to the peptide may be used to drive the reaction.[2]
-
If the reaction is performed in a mixed aqueous-organic phase, ensure the final organic solvent concentration does not precipitate the peptide.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[9]
-
-
Purification :
-
Monitor the reaction progress using HPLC.
-
Once complete, purify the resulting protected bioconjugate using reverse-phase HPLC (RP-HPLC) to separate it from unreacted starting materials.
-
Lyophilize the collected fractions to obtain the purified, protected conjugate as a white powder.
-
Protocol 2: Deprotection of tert-Butyl Esters
This step is critical for "activating" the chelator to bind the metal ion. It must be performed after conjugation.
-
Reaction Setup :
-
Dissolve the purified, protected bioconjugate in a cleavage cocktail. A common cocktail is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (B1312306) (TIPS).[2] TIPS acts as a scavenger to prevent side reactions.
-
Use a sufficient volume to fully dissolve the conjugate (e.g., 1 mL per 5-10 mg of conjugate).
-
-
Cleavage :
-
Incubate the solution at room temperature for 1-2 hours.[2] The exact time may require optimization.
-
Monitor the deprotection via HPLC by observing the shift in retention time from the protected to the deprotected product.
-
-
Isolation :
-
After the reaction is complete, remove the TFA by evaporation under a stream of nitrogen or by rotary evaporation.
-
The crude product can be precipitated by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the wash.
-
Dry the crude product under a vacuum.
-
-
Final Purification :
-
Purify the deprotected bioconjugate (the final precursor for radiolabeling) by RP-HPLC.
-
Lyophilize the pure fractions to yield the final product, which should be stored under inert gas at -20°C or -80°C.
-
Protocol 3: Radiolabeling with Gallium-68
This protocol describes a typical procedure for labeling the deprotected HBED-CC conjugate with ⁶⁸Ga from a ⁶⁸Ge/⁶⁸Ga generator.
-
Generator Elution :
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M or 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃.[11][12]
-
For many automated systems, the eluate is first passed through a cation exchange cartridge (e.g., SCX) to concentrate the ⁶⁸Ga and remove ⁶⁸Ge breakthrough. The ⁶⁸Ga is then eluted from the cartridge using a small volume of a solution like 5 M NaCl.[11][13]
-
-
Labeling Reaction :
-
In a sterile, pyrogen-free reaction vial, add the deprotected bioconjugate (typically 5-20 µg, corresponding to nanomolar quantities).[11][12]
-
Add a reaction buffer to the vial. Sodium acetate (B1210297) (0.25 M to 1 M) or HEPES buffer is commonly used to adjust the pH to the optimal range of 4.0-5.0.[2][11][12]
-
Add the ⁶⁸Ga eluate to the buffered conjugate solution.
-
Incubate the reaction mixture. While labeling can occur at room temperature within minutes, heating at 95-105°C for 5-10 minutes is often employed to ensure high radiochemical yield and control the formation of specific diastereomers.[2][11][12]
-
-
Purification and Formulation :
-
For many HBED-CC conjugates like PSMA-11, the radiochemical purity is sufficiently high (>95%) that no post-labeling purification is required.[11]
-
If necessary, the final product can be purified using a C18 Sep-Pak cartridge to remove unchelated ⁶⁸Ga and hydrophilic impurities.[12]
-
The final product is typically formulated in a physiologically compatible buffer (e.g., phosphate buffer) or saline and passed through a 0.22 µm sterile filter for administration.[12]
-
-
Quality Control :
-
Determine the radiochemical purity (RCP) using radio-HPLC and/or instant thin-layer chromatography (ITLC).[2][11]
-
The final product should be checked for pH, sterility, and endotoxin (B1171834) levels before clinical use.
-
Representative Radiolabeling Data
The efficiency of ⁶⁸Ga labeling with HBED-CC conjugates is consistently high across various reported methods.
| Table 3: Representative ⁶⁸Ga-Labeling Conditions and Outcomes for PSMA-HBED-CC | | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | Precursor Amount | Buffer | pH | Temperature | Time | Radiochemical Yield (RCY) | Reference | | 15 µg | 1 M Sodium Acetate | 5.0 ± 0.2 | 95°C | 5 min | >98% (incorporation) |[11] | | 1-10 nM | 0.25 M Sodium Acetate | 4.0 - 4.5 | 105°C | 5 min | >90% |[12] | | 0.1 - 1 nmol | 0.1 M HEPES | ~4.2 | Room Temp. | < 2 min | >99% |[2] | | 1.9 µg (2 nmol) | 1.5 M Acetate Buffer | 4.5 | 100°C | 10 min | Not specified |[2] |
Note: Radiochemical Yield (RCY) can be defined differently (e.g., incorporation vs. decay-corrected yield after purification). The values above reflect the high efficiency of the chelation reaction itself.
Conclusion
HBED-CC-tris(tert-butyl ester) is an indispensable precursor for the synthesis of advanced radiopharmaceuticals, particularly for ⁶⁸Ga-based PET imaging. Its design allows for a controlled, site-specific conjugation to targeting biomolecules. The subsequent deprotection and rapid, high-yield chelation of ⁶⁸Ga under mild conditions underscore the robustness and efficiency of the HBED-CC system. The extraordinary stability of the resulting radiometal complex ensures high-quality molecular imaging with minimal non-specific uptake. The protocols and data presented in this guide provide a solid technical foundation for researchers and drug developers aiming to leverage this powerful chelating system for their next generation of diagnostic and therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 6. d-nb.info [d-nb.info]
- 7. HBED-CC-tris(tert-butyl ester) | TargetMol [targetmol.com]
- 8. HBED-CC-tris(tert-butyl ester) - Immunomart [immunomart.com]
- 9. Single-Step Conjugation of Bioactive Peptides to Proteins via a Self-Contained Succinimidyl Bis-Arylhydrazone - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
The Acyclic Advantage: A Technical Guide to the Theoretical Basis of HBED-CC Gallium Chelation
For Researchers, Scientists, and Drug Development Professionals
The development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging relies on the stable incorporation of a positron-emitting radionuclide, such as Gallium-68 (⁶⁸Ga), into a targeting biomolecule. The choice of the chelator, the molecule that binds the radiometal, is paramount to the success of the resulting radiotracer. This technical guide provides an in-depth exploration of the theoretical and practical basis for the chelation of gallium by N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC), an acyclic chelator that has garnered significant attention for its favorable properties.
Core Principles of HBED-CC Chelation
HBED-CC is a hexadentate, acyclic chelator, meaning it possesses six donor atoms that coordinate with the gallium ion in an octahedral geometry.[1] This coordination involves two nitrogen atoms, two phenolic oxygen atoms, and two carboxylate oxygen atoms.[2] Unlike macrocyclic chelators such as DOTA, the open structure of HBED-CC allows for more rapid complexation kinetics.[3]
The primary theoretical advantages of HBED-CC for gallium chelation are:
-
High Thermodynamic Stability: The Ga-HBED-CC complex exhibits an exceptionally high thermodynamic stability constant (log K > 39).[3][4] This indicates a very strong and stable bond between the gallium ion and the chelator, which is crucial for preventing the release of the radiometal in vivo.[3]
-
Rapid Chelation Kinetics: A key advantage of HBED-CC is its ability to rapidly chelate ⁶⁸Ga at ambient temperatures.[3] This is particularly beneficial for the radiolabeling of heat-sensitive biomolecules, such as proteins and antibodies, which may be denatured at the higher temperatures often required for chelation with macrocyclic ligands like DOTA.[5]
-
Favorable In Vivo Stability: The resulting ⁶⁸Ga-HBED-CC complex demonstrates high kinetic stability at physiological pH, remaining stable in human serum for at least 72 hours.[3]
A notable characteristic of gallium chelation by HBED-CC is the formation of multiple diastereomers (RR, RS, and SS configurations at the amine nitrogens).[3] The distribution of these isomers is influenced by reaction conditions such as temperature and pH.[3][6] While heating the reaction mixture can favor the formation of the thermodynamically preferred isomer, room temperature labeling may result in a mixture of isomers.[2][3] However, studies have shown that the different diastereomers can have similar biological activity.[7]
Quantitative Data on Gallium Chelation
The efficiency and robustness of HBED-CC as a gallium chelator are evident in the consistently high radiochemical yields and purities achieved across various experimental conditions.
| Parameter | HBED-CC | DOTA | NOTA | Reference |
| Structure | Acyclic | Macrocyclic | Macrocyclic | [3][8] |
| Thermodynamic Stability (log K) | >39 | 21.33 | 30.98 | [3][4] |
| Labeling Temperature | Room Temperature | 80-100 °C | Room Temperature to Moderate Heat | [5][8] |
| Labeling Time | < 2 - 5 minutes | 5 - 20 minutes | 10 - 15 minutes | [5][8][9] |
| Typical Labeling pH | 4.0 - 5.0 | 3.0 - 5.0 | 4.0 - 5.0 | [5][8][10][11] |
| Radiochemical Yield | >90% (>98% in many cases) | >95% | >90% | [8][9][10][11] |
Experimental Protocols for ⁶⁸Ga-HBED-CC Labeling
The following sections provide detailed methodologies for the radiolabeling of HBED-CC conjugates with ⁶⁸Ga. These protocols are representative and may require optimization for specific applications.
Manual Labeling Protocol (Room Temperature)
This protocol is suitable for small-scale preparations and for temperature-sensitive molecules.
-
Preparation of Reagents:
-
Radiolabeling Reaction:
-
In a reaction vial, combine the ⁶⁸GaCl₃ eluate with the HBED-CC conjugate solution.
-
Adjust the pH of the reaction mixture to approximately 4.0-4.5 using a sodium acetate (B1210297) buffer (e.g., 1 M).[10][11]
-
Incubate the reaction mixture at room temperature for 5 minutes.[9]
-
-
Purification and Quality Control:
-
Purify the reaction mixture using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and hydrophilic impurities.[11]
-
Elute the final product from the cartridge with a mixture of ethanol (B145695) and saline.[11]
-
Determine the radiochemical purity using radio-TLC or radio-HPLC.[4][10]
-
Automated Module-Based Synthesis
Automated synthesis modules provide a standardized and radiation-shielded environment for routine production.
-
System Preparation:
-
Elution and Purification of ⁶⁸Ga:
-
Radiolabeling:
-
Final Formulation:
Visualizing the Process and Application
Diagrams illustrating the chelation process and its application in targeted imaging provide a clearer understanding of the underlying principles.
Caption: Logical workflow for the chelation of Gallium-68 by an HBED-CC conjugate.
Caption: Mechanism of targeted PET imaging using a ⁶⁸Ga-HBED-CC conjugated ligand.
Conclusion
The theoretical basis for HBED-CC gallium chelation is well-founded on the principles of coordination chemistry, highlighting its high thermodynamic stability and rapid formation kinetics. These characteristics, particularly the ability to perform radiolabeling at room temperature, make HBED-CC an exceptionally valuable chelator in the development of ⁶⁸Ga-based radiopharmaceuticals, especially for sensitive biological vectors. The robust and reproducible experimental protocols further underscore its utility in both research and clinical settings, paving the way for advanced diagnostic imaging agents. The intrinsic properties of the HBED-CC chelate can also contribute to the overall binding affinity of the radiotracer to its target, as seen in the case of PSMA-targeted agents, making it a functionally integral part of the radiopharmaceutical design.[1][13]
References
- 1. [68Ga]Ga-PSMA-11: The First FDA-Approved 68Ga-Radiopharmaceutical for PET Imaging of Prostate Cancer [mdpi.com]
- 2. Modern Developments in Bifunctional Chelator Design for Gallium Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 68Ga-Chelation and comparative evaluation of N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC) conjugated NGR and RGD peptides as tumor targeted molecular imaging probes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and evaluation of 68 Ga-HBED-CC-EDBE-folate for positron-emission tomography imaging of overexpressed folate receptors on CT26 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ⁶⁸Ga Radiolabeling of HBED-CC-tris(tert-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallium-68 (⁶⁸Ga) has emerged as a radionuclide of significant interest for positron emission tomography (PET) imaging due to its convenient availability from a ⁶⁸Ge/⁶⁸Ga generator and its favorable decay characteristics. The chelation of ⁶⁸Ga with bifunctional chelators conjugated to targeting vectors allows for the development of a wide array of radiopharmaceuticals. N,N′-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid (HBED-CC) is an acyclic chelator that demonstrates rapid and stable complexation with ⁶⁸Ga under mild conditions, making it an excellent candidate for the development of ⁶⁸Ga-based radiotracers.[1][2][3]
HBED-CC-tris(tert-butyl ester) is a derivative of HBED-CC where three of the carboxylic acid groups are protected as tert-butyl esters. This modification allows for site-specific conjugation to a targeting molecule through the remaining free carboxylic acid. The following application notes provide a detailed protocol for the radiolabeling of HBED-CC-tris(tert-butyl ester) with ⁶⁸Ga, based on established procedures for HBED-CC and its conjugates.
Radiolabeling Parameters
The successful radiolabeling of HBED-CC derivatives with ⁶⁸Ga is dependent on several key parameters. The following table summarizes the typical ranges for these parameters based on literature for HBED-CC conjugated peptides.[1][4] Researchers should optimize these conditions for their specific HBED-CC-tris(tert-butyl ester) conjugate.
| Parameter | Typical Range | Notes |
| Precursor Amount | 0.1 - 10 nmol | The optimal amount may vary depending on the specific activity required and the nature of the conjugate. |
| Reaction Temperature | Room Temperature (25°C) to 105°C | HBED-CC is known for its ability to be labeled at ambient temperature, though heating can increase the reaction rate.[1][2][3] |
| Incubation Time | 2 - 10 minutes | The reaction is typically rapid.[1][4] |
| pH | 4.0 - 5.0 | A slightly acidic pH is crucial for efficient ⁶⁸Ga chelation.[1] |
| Buffer | Sodium Acetate (B1210297) or HEPES | These buffers are commonly used to maintain the optimal pH for the labeling reaction. |
| Radiochemical Yield | > 90% | High radiochemical yields are consistently reported for ⁶⁸Ga-HBED-CC conjugates.[1] |
| Purification | C-18 Sep-Pak Cartridge | Solid-phase extraction is a common method for purifying the final radiolabeled product. |
| Quality Control | HPLC, TLC | Chromatographic methods are essential to determine radiochemical purity.[4][5][6] |
Experimental Protocol: ⁶⁸Ga Radiolabeling of HBED-CC-tris(tert-butyl ester) Conjugate
This protocol provides a general procedure for the radiolabeling of a HBED-CC-tris(tert-butyl ester) conjugate with ⁶⁸Ga. It is recommended to perform initial small-scale optimizations.
Materials:
-
HBED-CC-tris(tert-butyl ester) conjugate solution (e.g., 1 mg/mL in DMSO or water)
-
⁶⁸Ge/⁶⁸Ga generator
-
0.1 M HCl for generator elution
-
Sodium acetate buffer (0.25 M, pH 4.5) or HEPES buffer
-
Sterile, pyrogen-free water for injection
-
C-18 Sep-Pak light cartridge
-
Ethanol (B145695) (absolute)
-
0.9% Sodium Chloride for injection
-
Sterile 0.22 µm filter
-
Reaction vial (e.g., 1.5 mL Eppendorf tube or V-vial)
-
Heating block or water bath
-
Dose calibrator
-
HPLC system with a radioactivity detector
-
TLC system with a radioactivity scanner
Procedure:
-
⁶⁸Ga Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl according to the manufacturer's instructions to obtain ⁶⁸GaCl₃ in solution.
-
Precursor Preparation: In a sterile reaction vial, add the desired amount of the HBED-CC-tris(tert-butyl ester) conjugate solution (typically 1-10 nmol).
-
Buffering: Add sodium acetate buffer (or HEPES buffer) to the reaction vial to adjust the pH to approximately 4.5. The final volume should be kept minimal (e.g., 100-500 µL).
-
Radiolabeling Reaction: Add the ⁶⁸GaCl₃ eluate to the reaction vial containing the precursor and buffer. Gently mix the solution.
-
Incubation: Incubate the reaction mixture at the desired temperature (e.g., room temperature or 95°C) for 5-10 minutes.
-
Purification (Solid-Phase Extraction):
-
Pre-condition a C-18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
-
Load the reaction mixture onto the conditioned C-18 cartridge. The ⁶⁸Ga-labeled conjugate will be retained on the cartridge, while unchelated ⁶⁸Ga will pass through.
-
Wash the cartridge with sterile water (5-10 mL) to remove any remaining impurities.
-
Elute the purified ⁶⁸Ga-HBED-CC-tris(tert-butyl ester) conjugate from the cartridge with a small volume of ethanol (e.g., 0.5-1 mL).
-
Dilute the ethanolic solution with sterile 0.9% sodium chloride to a physiologically acceptable ethanol concentration.
-
-
Sterilization: Pass the final product through a sterile 0.22 µm filter into a sterile vial.
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP of the final product using either radio-HPLC or radio-TLC. The RCP should typically be >95%.
-
pH: Measure the pH of the final product solution.
-
Visual Inspection: Inspect the solution for any particulate matter.
-
Radionuclidic Purity: If required, determine the ⁶⁸Ge breakthrough according to standard procedures.
-
Experimental Workflow
Caption: Workflow for ⁶⁸Ga radiolabeling of HBED-CC-tris(tert-butyl ester).
Signaling Pathways and Logical Relationships
The process of ⁶⁸Ga radiolabeling of HBED-CC-tris(tert-butyl ester) is a direct chemical reaction and does not involve biological signaling pathways. The logical relationship is a sequential workflow as depicted in the diagram above. The core of the process is the chelation of the ⁶⁸Ga³⁺ ion by the hexadentate ligand HBED-CC. The tert-butyl ester groups on the precursor serve to protect the carboxylic acid functionalities, allowing for selective conjugation through the unprotected carboxyl group. Following radiolabeling, these ester groups would typically be hydrolyzed under acidic conditions if the free carboxylates are desired on the final molecule for biological interaction, though this deprotection step is not part of the radiolabeling procedure itself.
Caption: Chelation of ⁶⁸Ga³⁺ by HBED-CC-tris(tert-butyl ester).
References
- 1. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimization of Labeling PSMAHBED with Ethanol-Postprocessed 68Ga and Its Quality Control Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Conjugating HBED-CC-tris(tert-butyl ester) to PSMA Peptides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of the chelator N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid-tris(tert-butyl ester) (HBED-CC-tris(tert-butyl ester)) to prostate-specific membrane antigen (PSMA)-targeting peptides. This procedure is a critical step in the synthesis of PSMA-targeted radiopharmaceuticals for imaging and therapy of prostate cancer.
The following protocols outline the activation of the carboxylic acid on HBED-CC-tris(tert-butyl ester), the coupling reaction to the PSMA peptide, and the subsequent deprotection of the tert-butyl esters to yield the final PSMA-HBED-CC conjugate.
Experimental Protocols
Materials and Methods
| Reagent/Material | Grade | Supplier |
| HBED-CC-tris(tert-butyl ester) | ≥95% | Commercially Available |
| PSMA Peptide (with free amine) | Custom Synthesis | Various |
| N,N'-Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| Hydroxybenzotriazole (HOBt) | ≥97% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Trifluoroacetic acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Diethyl ether | Anhydrous | Sigma-Aldrich |
| High-Performance Liquid Chromatography (HPLC) system | - | Waters, Agilent, etc. |
| C18 Reverse-Phase HPLC column | - | Phenomenex, Waters, etc. |
| Mass Spectrometer | - | Sciex, Thermo Fisher, etc. |
Protocol 1: Conjugation of HBED-CC-tris(tert-butyl ester) to PSMA Peptide
This protocol describes the coupling of the activated HBED-CC-tris(tert-butyl ester) to a PSMA peptide containing a free amine group (e.g., on a lysine (B10760008) residue or an amino-functionalized linker).
1. Activation of HBED-CC-tris(tert-butyl ester): a. Dissolve HBED-CC-tris(tert-butyl ester) (1.2 equivalents relative to the PSMA peptide) in anhydrous N,N-Dimethylformamide (DMF). b. To this solution, add N,N'-Diisopropylcarbodiimide (DIC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents). c. Stir the reaction mixture at room temperature for 30 minutes to activate the free carboxylic acid of HBED-CC.
2. Coupling to PSMA Peptide: a. Dissolve the PSMA peptide (1 equivalent) in anhydrous DMF. b. Add the PSMA peptide solution to the activated HBED-CC solution from step 1c. c. Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by HPLC-MS.
3. Work-up and Purification: a. Upon completion, remove the DMF under reduced pressure. b. The crude product, the protected PSMA-HBED-CC-tris(tert-butyl ester) conjugate, can be purified by preparative reverse-phase HPLC.
| Parameter | Condition |
| Reaction Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Activating Agents | N,N'-Diisopropylcarbodiimide (DIC), Hydroxybenzotriazole (HOBt) |
| Molar Ratio (HBED:Peptide) | 1.2 : 1 |
| Reaction Temperature | Room Temperature |
| Reaction Time | 12-24 hours |
| Purification Method | Preparative Reverse-Phase HPLC |
Protocol 2: Deprotection of tert-Butyl Esters
This protocol details the removal of the three tert-butyl protecting groups from the PSMA-HBED-CC conjugate to yield the final product capable of chelating radiometals like Gallium-68.
1. Cleavage of Protecting Groups: a. Dissolve the purified, protected PSMA-HBED-CC-tris(tert-butyl ester) conjugate in a solution of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) (e.g., 50:50 v/v or as specified in literature for the specific peptide). A common cleavage cocktail is TFA/triisopropylsilane/water (95:2.5:2.5 v/v/v) to act as a scavenger for the released tert-butyl cations. b. Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by HPLC-MS.
2. Isolation of the Final Product: a. After complete deprotection, concentrate the reaction mixture under a stream of nitrogen or by rotary evaporation. b. Precipitate the deprotected PSMA-HBED-CC conjugate by adding cold, anhydrous diethyl ether. c. Centrifuge the mixture to pellet the product and decant the ether. d. Wash the pellet with cold diethyl ether two more times. e. Dry the final product under vacuum.
3. Final Purification and Characterization: a. The final deprotected conjugate should be purified by preparative reverse-phase HPLC. b. Characterize the product by analytical HPLC and Mass Spectrometry to confirm its purity and identity.
| Parameter | Condition |
| Deprotection Reagent | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) |
| Scavenger (optional) | Triisopropylsilane (TIS) |
| Reaction Temperature | Room Temperature |
| Reaction Time | 1-4 hours |
| Precipitation Solvent | Cold, anhydrous diethyl ether |
| Final Purification | Preparative Reverse-Phase HPLC |
Visualizing the Workflow
The following diagram illustrates the overall experimental workflow for the synthesis of the PSMA-HBED-CC conjugate.
Caption: Experimental workflow for the synthesis of PSMA-HBED-CC conjugate.
The logical relationship between the key chemical entities in this process is outlined below.
Caption: Logical relationship of key chemical entities in the synthesis.
Application Notes and Protocols for the Solid-Phase Synthesis of HBED-CC-tris(tert-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the solid-phase synthesis of HBED-CC-tris(tert-butyl ester), a critical chelating agent used in the development of radiopharmaceuticals. The methodology described herein is based on an innovative approach utilizing microwave-assisted solid-phase synthesis, which has been shown to produce the target compound with high purity and yield[1][2]. This method offers a significant improvement over traditional solution-phase synthesis, which can be complex and result in lower overall yields[2].
HBED-CC (N,N′-bis-[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N′-diacetic acid) is a highly effective bifunctional chelator, particularly for gallium-68 (B1239309) (⁶⁸Ga), forming stable complexes at room temperature[1]. The tris(tert-butyl ester) derivative is a key intermediate, allowing for the selective functionalization of the single free carboxylic acid, making it an essential building block for creating non-symmetrical radiopharmaceuticals for applications such as PET imaging in oncology[1][3].
Data Presentation
The following table summarizes the expected quantitative data for the solid-phase synthesis of HBED-CC-tris(tert-butyl ester) based on reported outcomes.
| Parameter | Value | Reference |
| Synthesis Method | Microwave-Assisted Solid-Phase Synthesis | [1][2] |
| Solid Support | Chlorotrityl chloride (CTC) resin is commonly used for solid-phase synthesis to anchor carboxylic acids. | |
| Overall Yield | High | [1][2] |
| Purity | High | [1][2] |
| Molecular Formula | C₃₈H₅₆N₂O₁₀ | [4][5] |
| Molecular Weight | 700.86 g/mol | [5] |
Experimental Protocols
The following is a representative protocol for the microwave-assisted solid-phase synthesis of HBED-CC-tris(tert-butyl ester). This protocol is based on established principles of solid-phase peptide synthesis (SPPS) and microwave-assisted organic synthesis.
Materials and Reagents
-
2-Chlorotrityl chloride (CTC) resin
-
Fmoc-N-(2-aminoethyl)-glycine tert-butyl ester
-
5-(tert-butoxycarbonylmethyl)-2-hydroxy-4-(tert-butoxycarbonylmethyl)benzaldehyde
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Methanol (B129727) (MeOH)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (H₂O)
-
Microwave peptide synthesizer
Protocol
-
Resin Swelling and Loading:
-
Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.
-
Dissolve Fmoc-N-(2-aminoethyl)-glycine tert-butyl ester and DIPEA in DCM.
-
Add the amino acid solution to the swollen resin and react for 2 hours at room temperature to load the first building block.
-
Cap any unreacted sites on the resin using a solution of methanol and DIPEA in DCM.
-
Wash the resin thoroughly with DCM and DMF.
-
-
Fmoc Deprotection:
-
Treat the resin with a 20% solution of piperidine in DMF.
-
Perform the deprotection in a microwave synthesizer at a controlled temperature (e.g., 50°C) for a short duration (e.g., 3-5 minutes).
-
Wash the resin extensively with DMF and DCM to remove piperidine and dibenzofulvene adducts.
-
-
Reductive Amination:
-
Swell the deprotected resin in a solution of 1% acetic acid in DMF.
-
Add a solution of 5-(tert-butoxycarbonylmethyl)-2-hydroxy-4-(tert-butoxycarbonylmethyl)benzaldehyde in DMF to the resin.
-
Agitate the mixture for 10 minutes at room temperature.
-
Add sodium triacetoxyborohydride and continue the reaction in the microwave synthesizer at a controlled temperature (e.g., 60°C) for a defined period (e.g., 10-15 minutes).
-
Wash the resin with DMF, DCM, and MeOH.
-
-
Second Building Block Attachment (Symmetrical Approach):
-
Repeat the Fmoc deprotection step as described above to expose the secondary amine.
-
Repeat the reductive amination step with a second equivalent of 5-(tert-butoxycarbonylmethyl)-2-hydroxy-4-(tert-butoxycarbonylmethyl)benzaldehyde.
-
-
Cleavage from Resin:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude product in cold diethyl ether.
-
Centrifuge and decant the ether.
-
Dissolve the crude product in a suitable solvent for purification.
-
-
Purification:
-
Purify the crude HBED-CC-tris(tert-butyl ester) using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of acetonitrile (B52724) and water containing 0.1% TFA[1].
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
Visualizations
The following diagrams illustrate the key processes in the solid-phase synthesis of HBED-CC-tris(tert-butyl ester).
Caption: Experimental workflow for the solid-phase synthesis of HBED-CC-tris(tert-butyl ester).
Caption: Logical relationship of the key stages in the synthesis process.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of HBED-CC-tris(tert-butyl ester) Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
This application note provides a detailed protocol for the purification of biomolecule conjugates of HBED-CC-tris(tert-butyl ester) using preparative reverse-phase high-performance liquid chromatography (RP-HPLC). HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) is a highly effective bifunctional chelator for trivalent radiometals like Gallium-68 (⁶⁸Ga), making it a critical component in the development of radiopharmaceuticals for PET imaging. The tris(tert-butyl ester) derivative allows for site-specific conjugation to targeting moieties such as peptides or small molecules.
Following the conjugation reaction, a heterogeneous mixture containing the desired conjugate, unreacted starting materials, and other byproducts is typically obtained. Efficient purification is paramount to ensure the safety and efficacy of the final radiolabeled product. This document outlines a robust RP-HPLC method for isolating the HBED-CC-tris(tert-butyl ester) conjugate with high purity.
Experimental Protocols
This section details the necessary steps for the successful purification of HBED-CC-tris(tert-butyl ester) conjugates, from sample preparation to post-purification handling.
Sample Preparation
Proper sample preparation is crucial to prevent column clogging and ensure optimal separation.
-
Reaction Quenching: After the conjugation reaction is complete, it may be necessary to quench the reaction to prevent further side reactions. This can often be achieved by acidifying the reaction mixture with a small amount of trifluoroacetic acid (TFA).
-
Solubilization: The crude reaction mixture should be dissolved in a solvent compatible with the initial HPLC mobile phase conditions. A common practice is to dissolve the sample in a mixture of Mobile Phase A and a minimal amount of an organic solvent like acetonitrile (B52724) (ACN) or dimethyl sulfoxide (B87167) (DMSO) to ensure complete dissolution. The final sample concentration should be around 1-5 mg/mL.
-
Filtration: To remove any particulate matter, the sample solution must be filtered through a 0.22 µm or 0.45 µm syringe filter (e.g., PTFE or PVDF) prior to injection onto the HPLC system.
HPLC Instrumentation and Conditions
A standard preparative HPLC system equipped with a UV detector is suitable for this application.
Table 1: HPLC System and Column Specifications
| Parameter | Specification |
| HPLC System | Preparative HPLC with binary gradient pump and UV detector |
| Column | Preparative Reverse-Phase C18 Column |
| Dimensions: 20 mm x 150 mm | |
| Particle Size: 5 µm | |
| Pore Size: 100 Å | |
| Detection Wavelength | 220 nm and 280 nm |
| Flow Rate | 10 mL/min |
| Injection Volume | 1-5 mL (depending on sample concentration and column capacity) |
Mobile Phase Preparation
The use of high-purity, HPLC-grade solvents and additives is essential for achieving a stable baseline and reproducible results.
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).
Before use, both mobile phases should be filtered through a 0.45 µm filter and degassed to prevent bubble formation in the HPLC system.
Gradient Elution Program
A gradient elution is employed to effectively separate the conjugate from impurities with varying polarities. The following is a typical gradient program that can be optimized based on the specific characteristics of the conjugate.
Table 2: Preparative HPLC Gradient Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 5.0 | 95 | 5 |
| 35.0 | 65 | 35 |
| 40.0 | 5 | 95 |
| 45.0 | 5 | 95 |
| 46.0 | 95 | 5 |
| 55.0 | 95 | 5 |
Note: This gradient is a starting point and may require optimization. A shallower gradient around the elution time of the target conjugate can improve resolution.
Fraction Collection and Analysis
Fractions are collected based on the UV chromatogram. The peak corresponding to the desired conjugate is collected. The purity of the collected fractions should be confirmed by analytical HPLC. Fractions with the desired purity (typically >95%) are pooled.
Post-Purification Processing
To obtain the final purified conjugate in a stable form, the following steps are performed:
-
Solvent Evaporation: The acetonitrile in the pooled fractions is removed using a rotary evaporator. Care should be taken to avoid excessive heating.
-
Lyophilization: The remaining aqueous solution is frozen and lyophilized (freeze-dried) to yield the purified conjugate as a solid powder. Lyophilization is a gentle drying method that helps to maintain the integrity of the conjugate.[1] The lyophilized product should be stored at -20°C or lower to ensure long-term stability.
Data Presentation
The following table summarizes the expected outcomes of the HPLC purification process. The retention time will vary depending on the specific biomolecule conjugated to the HBED-CC-tris(tert-butyl ester).
Table 3: Summary of Expected HPLC Purification Results
| Parameter | Typical Value |
| Crude Sample Purity | 40-70% |
| Purified Conjugate Retention Time | 15-25 minutes (highly dependent on conjugate) |
| Final Purity (by analytical HPLC) | > 95% |
| Typical Yield | 30-60% (dependent on reaction efficiency and purification losses) |
Visualization of the Experimental Workflow
The following diagram illustrates the key stages of the HPLC purification process for HBED-CC-tris(tert-butyl ester) conjugates.
Caption: Workflow for HPLC Purification of HBED-CC Conjugates.
References
Application Note: Quality Control of ⁶⁸Ga-HBED-CC-PSMA Using Thin-Layer Chromatography
Introduction
The radiopharmaceutical ⁶⁸Ga-HBED-CC-PSMA (also known as ⁶⁸Ga-PSMA-11) is a widely used PET imaging agent for the diagnosis and staging of prostate cancer.[1][2][3] Ensuring the radiochemical purity (RCP) of the final product is a critical quality control (QC) step before administration to patients. This application note provides a detailed protocol for determining the radiochemical purity of ⁶⁸Ga-HBED-CC-PSMA using radio-thin-layer chromatography (radio-TLC), a common and reliable method for this purpose.[4][5] This technique effectively separates the desired radiolabeled compound from potential impurities, primarily free, unbound Gallium-68 (⁶⁸Ga³⁺).
Principle of the Method
Thin-layer chromatography separates components of a mixture based on their differential partitioning between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent system that moves up the plate by capillary action).[6] For the quality control of ⁶⁸Ga-HBED-CC-PSMA, an instant thin-layer chromatography (ITLC) plate coated with silica (B1680970) gel (ITLC-SG) is typically used as the stationary phase. A specific mobile phase is chosen so that the chelated, more lipophilic ⁶⁸Ga-HBED-CC-PSMA complex migrates with the solvent front, while the free, unbound ⁶⁸Ga³⁺ remains at the origin (the spotting point). By measuring the distribution of radioactivity along the strip, the percentage of each species can be calculated, providing the radiochemical purity.
Quantitative Data Summary
The following table summarizes the typical chromatographic parameters and acceptance criteria for the TLC analysis of ⁶⁸Ga-HBED-CC-PSMA.
| Parameter | Specification | Reference |
| Stationary Phase | ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) | [5] |
| Mobile Phase | 0.1 M Sodium Citrate (B86180) Buffer (pH 5.5) | [5] |
| Rf of ⁶⁸Ga-HBED-CC-PSMA | 0.8 - 1.0 | N/A |
| Rf of free ⁶⁸Ga³⁺ | 0.0 - 0.2 | N/A |
| Acceptance Criterion | Radiochemical Purity (RCP) ≥ 95% | [7][8] |
Note: Rf (Retardation factor) values are indicative and should be confirmed during method validation in your laboratory. The European Pharmacopoeia suggests that for [⁶⁸Ga]Ga-PSMA-11, the sum of all radiochemical impurities should not exceed 5%.[9]
Experimental Protocol
4.1. Materials and Reagents
-
ITLC-SG strips (e.g., Agilent Technologies)
-
Sodium Citrate, Analytical Grade
-
Hydrochloric Acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
-
Deionized Water
-
Final ⁶⁸Ga-HBED-CC-PSMA product vial
-
Micropipette and sterile tips (1-10 µL)
-
TLC developing chamber
-
Forceps
-
Drying oven or heat lamp
4.2. Equipment
-
Radio-TLC scanner with appropriate software for analysis[5]
-
Dose calibrator
-
pH meter or pH strips
4.3. Preparation of Mobile Phase (0.1 M Sodium Citrate, pH 5.5)
-
Weigh 2.94 g of sodium citrate dihydrate and dissolve in approximately 90 mL of deionized water.
-
Adjust the pH of the solution to 5.5 using dilute HCl or NaOH as needed.
-
Add deionized water to bring the final volume to 100 mL.
-
Filter the solution if necessary. This solution should be prepared fresh.[5]
4.4. TLC Procedure
-
Chamber Equilibration: Pour the mobile phase into the TLC developing chamber to a depth of approximately 0.5 cm. Close the chamber and allow the atmosphere to saturate with solvent vapor for at least 10 minutes.
-
Plate Preparation: Using forceps, handle the ITLC-SG strip only by the edges. With a pencil, gently draw a faint line approximately 1.0 cm from the bottom of the strip. This will be the origin line.
-
Sample Application: Using a micropipette, carefully spot 1-2 µL of the final ⁶⁸Ga-HBED-CC-PSMA solution onto the center of the origin line. Avoid touching the pipette tip to the silica gel surface to prevent scratching.
-
Development: Immediately place the spotted ITLC-SG strip into the equilibrated developing chamber, ensuring the origin line is above the solvent level. Close the chamber and allow the mobile phase to ascend the strip by capillary action until it is approximately 1 cm from the top.
-
Drying: Remove the strip from the chamber with forceps and immediately mark the solvent front with a pencil. Allow the strip to air-dry completely or use a heat lamp.
-
Scanning: Place the dried strip into the radio-TLC scanner and acquire the chromatogram according to the manufacturer's instructions.
4.5. Data Analysis and Calculations
-
The scanner software will generate a chromatogram showing radioactivity distribution along the strip.
-
Identify the two main peaks:
-
Peak 1 (Impurity): Located at the origin (Rf ≈ 0.0 - 0.2), corresponding to free ⁶⁸Ga³⁺.
-
Peak 2 (Product): Located near the solvent front (Rf ≈ 0.8 - 1.0), corresponding to ⁶⁸Ga-HBED-CC-PSMA.
-
-
Calculate the Radiochemical Purity (RCP) using the following formula:
% RCP = [ (Counts in Product Peak) / (Total Counts on Strip) ] x 100
-
Result Interpretation: The calculated % RCP must be ≥ 95% for the product to pass quality control and be released for clinical use.
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the TLC quality control process.
Caption: Experimental workflow for ⁶⁸Ga-HBED-CC-PSMA quality control using radio-TLC.
Caption: Diagram illustrating the separation of species on the ITLC-SG plate.
References
- 1. urotoday.com [urotoday.com]
- 2. mdpi.com [mdpi.com]
- 3. scitechnol.com [scitechnol.com]
- 4. Time-efficient HPLC Validation Methodology for the Qualitative Analysis of 68Ga PSMA-11 in Routine Clinical Usage under Isocratic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inis.iaea.org [inis.iaea.org]
- 6. TLC Fundamentals – Stationary & mobile phase choice (part 4) [blog.interchim.com]
- 7. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for HBED-CC-tris(tert-butyl ester) Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bifunctional chelator, N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC), is a valuable tool in the development of radiopharmaceuticals, particularly for labeling with Gallium-68 (⁶⁸Ga) for positron emission tomography (PET) imaging. Its derivative, HBED-CC-tris(tert-butyl ester), serves as a protected precursor that allows for regioselective conjugation to biomolecules. This document provides a detailed experimental protocol for the bioconjugation of HBED-CC-tris(tert-butyl ester) to primary amines of biomolecules, such as antibodies or peptides. The protocol covers the essential steps of deprotection, activation, conjugation, purification, and characterization of the resulting bioconjugate.
Experimental Workflow Overview
The overall workflow for the bioconjugation of HBED-CC-tris(tert-butyl ester) involves several key stages, from the preparation of the chelator to the final characterization of the purified bioconjugate.
Application Notes and Protocols for PET Imaging Tracer Development using HBED-CC-tris(tert-butyl ester)
For Researchers, Scientists, and Drug Development Professionals
Introduction
HBED-CC-tris(tert-butyl ester) is a monovalent derivative of the highly effective bifunctional chelator N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC). This precursor is specifically designed for the development of non-symmetrical radiopharmaceuticals. Its primary application lies in the stable chelation of the positron-emitting radionuclide Gallium-68 (⁶⁸Ga), which is readily available from a ⁶⁸Ge/⁶⁸Ga generator. The resulting ⁶⁸Ga-HBED-CC-based tracers have shown exceptional promise in Positron Emission Tomography (PET) imaging, particularly in the field of oncology.
The HBED-CC chelator offers the advantage of rapid and efficient radiolabeling with ⁶⁸Ga at ambient temperatures, a significant benefit when working with heat-sensitive targeting molecules such as proteins and antibodies.[1] Furthermore, the chemical characteristics of HBED-CC can positively influence the pharmacokinetic and binding properties of the final radiotracer. Notably, in the context of prostate-specific membrane antigen (PSMA)-targeted imaging, the HBED-CC moiety has been shown to intrinsically contribute to the binding of the tracer to its target.[1][2]
These application notes provide detailed protocols for the conjugation of HBED-CC-tris(tert-butyl ester) to targeting molecules, subsequent radiolabeling with ⁶⁸Ga, and quality control procedures.
Data Presentation
Table 1: Quantitative Data for ⁶⁸Ga-HBED-CC-based PET Tracers
| Parameter | ⁶⁸Ga-PSMA-HBED-CC (PSMA-11) | ⁶⁸Ga-HBED-CC-c(RGDyK) |
| Radiolabeling Efficiency | ||
| Radiochemical Yield (RCY) | >98%[3][4] | 84% (in competition with NOTA-c(RGDyK))[5] |
| Labeling Time | 5 minutes[3] | < 1 minute at room temperature[5] |
| Labeling Temperature | 95-105°C (automated) or Room Temp (manual)[5][6] | Room Temperature[5] |
| Precursor Amount | 5 µg[3] | 1.7 µM[5] |
| Tracer Characteristics | ||
| Radiochemical Purity (RCP) | >98%[3][4] | Not explicitly stated |
| Specific Activity | 42 GBq/µmol[4] | Not explicitly stated |
| In Vitro Performance | ||
| IC50 (PSMA) | Comparable for diastereomers formed at RT and 95°C[5] | Not Applicable |
| Serum Stability | Stable in human serum for at least 72 hours[5] | Not explicitly stated |
Experimental Protocols
Protocol 1: Conjugation of HBED-CC-tris(tert-butyl ester) to a Targeting Peptide
This protocol describes a general method for the conjugation of HBED-CC-tris(tert-butyl ester) to a peptide containing a primary amine (e.g., the N-terminus or a lysine (B10760008) side chain). This process involves the activation of the single free carboxylic acid on the chelator, followed by coupling to the peptide.
Materials:
-
HBED-CC-tris(tert-butyl ester)
-
Targeting peptide with a free amine group
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxysuccinimide (NHS) or 2,3,5,6-Tetrafluorophenol (TFP) for activation
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dipeisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification
Procedure:
-
Activation of HBED-CC-tris(tert-butyl ester):
-
Dissolve HBED-CC-tris(tert-butyl ester) (1 equivalent) and NHS or TFP (1.1 equivalents) in anhydrous DMF.
-
Add DIC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours or until the reaction is complete (monitor by TLC or LC-MS).
-
The resulting solution contains the activated HBED-CC-tris(tert-butyl ester) and can be used directly in the next step.
-
-
Conjugation to the Peptide:
-
Dissolve the targeting peptide (1 equivalent) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the peptide solution to act as a base.
-
Add the solution of activated HBED-CC-tris(tert-butyl ester) to the peptide solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by LC-MS to confirm the formation of the conjugate.
-
-
Purification of the Conjugate:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by RP-HPLC using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Collect the fractions containing the desired product and confirm its identity by mass spectrometry.
-
Lyophilize the pure fractions to obtain the peptide-HBED-CC-tris(tert-butyl ester) conjugate as a white powder.
-
-
Deprotection of tert-butyl groups:
-
Dissolve the purified conjugate in a mixture of TFA and DCM (e.g., 50:50 v/v).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure.
-
Precipitate the deprotected conjugate by adding cold diethyl ether.
-
Centrifuge to collect the precipitate, wash with cold diethyl ether, and dry under vacuum.
-
The final product is the peptide-HBED-CC conjugate ready for radiolabeling.
-
Protocol 2: Manual Radiolabeling of HBED-CC Conjugate with ⁶⁸Ga
This protocol describes a manual method for the radiolabeling of a peptide-HBED-CC conjugate with ⁶⁸Ga obtained from a ⁶⁸Ge/⁶⁸Ga generator.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator (eluting with 0.05 M or 0.1 M HCl)
-
Peptide-HBED-CC conjugate
-
Sodium acetate (B1210297) buffer (0.25 M, pH 4.0-4.5)
-
Sterile, pyrogen-free water for injection
-
C18 Sep-Pak cartridge
-
Ethanol (B145695) (absolute)
-
Saline solution (0.9% NaCl)
-
Sterile reaction vial
-
Heating block
-
Dose calibrator
-
Quality control system (TLC or HPLC)
Procedure:
-
⁶⁸Ga Elution and Preparation:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 4-5 mL of 0.05 M HCl according to the manufacturer's instructions.
-
The eluate containing ⁶⁸GaCl₃ can be used directly or after a pre-purification/concentration step using a cation-exchange cartridge if required by the synthesis module or for higher purity.[7]
-
-
Radiolabeling Reaction:
-
In a sterile reaction vial, dissolve 5-20 µg of the peptide-HBED-CC conjugate in 1 mL of sodium acetate buffer (pH 4.0-4.5).[6]
-
Add the ⁶⁸GaCl₃ eluate (4 mL) to the reaction vial.
-
Gently mix the solution. The final pH of the reaction mixture should be between 3.5 and 5.0.[5]
-
Incubate the reaction mixture at room temperature for 5-10 minutes or at 95-105°C for 5 minutes.[5][6] HBED-CC allows for efficient labeling at room temperature.[5]
-
-
Purification of the ⁶⁸Ga-labeled Peptide:
-
Pre-condition a C18 Sep-Pak cartridge by washing with 5 mL of ethanol followed by 10 mL of sterile water.
-
Pass the reaction mixture through the pre-conditioned C18 cartridge. The ⁶⁸Ga-labeled peptide will be retained on the cartridge.
-
Wash the cartridge with 10 mL of sterile water to remove any unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-labeled peptide from the cartridge with 0.5-1 mL of 50-70% ethanol.[6]
-
Dilute the final product with sterile saline to a final ethanol concentration of <10% (v/v).
-
-
Final Formulation and Sterilization:
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Measure the final activity in a dose calibrator.
-
Protocol 3: Quality Control of ⁶⁸Ga-HBED-CC-Peptide
A. Radiochemical Purity by Thin-Layer Chromatography (TLC)
-
Stationary Phase: ITLC-SG (Instant Thin-Layer Chromatography-Silica Gel) strips.
-
Mobile Phase: A common mobile phase is a mixture of ammonium (B1175870) acetate and methanol (B129727). For example, a 1:1 (v/v) mixture of methanol and 1M ammonium acetate.
-
Procedure:
-
Spot a small amount of the final product onto an ITLC-SG strip.
-
Develop the strip in a chromatography tank containing the mobile phase.
-
Allow the solvent front to travel near the top of the strip.
-
Remove the strip and let it dry.
-
Analyze the distribution of radioactivity using a radio-TLC scanner.
-
-
Expected Results: The ⁶⁸Ga-labeled peptide should remain at the origin (Rf = 0.0-0.1), while free ⁶⁸Ga will migrate with the solvent front (Rf = 0.9-1.0).
B. Radiochemical Purity by High-Performance Liquid Chromatography (HPLC)
-
System: RP-HPLC system with a UV and a radioactivity detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 95% A to 30% A over 10-15 minutes.
-
Flow Rate: 1 mL/min.
-
Procedure:
-
Inject a small aliquot of the final product into the HPLC system.
-
Monitor the chromatogram from both the UV detector (to identify the unlabeled peptide) and the radioactivity detector.
-
-
Expected Results: A single major radioactive peak corresponding to the ⁶⁸Ga-labeled peptide should be observed. The retention time will be specific to the peptide conjugate.
Mandatory Visualizations
Caption: Experimental workflow for PET tracer development.
Caption: Schematic of the ⁶⁸Ga radiolabeling reaction.
Caption: Quality control decision workflow for tracer release.
References
- 1. Evaluating Ga-68 Peptide Conjugates for Targeting VPAC Receptors: Stability and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Diagnostic performance of 68Ga-PSMA-11 (HBED-CC) PET/CT in patients with recurrent prostate cancer: evaluation in 1007 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, 68Ga-Radiolabeling, and Preliminary In Vivo Assessment of a Depsipeptide-Derived Compound as a Potential PET/CT Infection Imaging Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inis.iaea.org [inis.iaea.org]
Troubleshooting & Optimization
improving radiochemical yield of ⁶⁸Ga-HBED-CC labeling
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the radiochemical yield (RCY) of ⁶⁸Ga-HBED-CC labeling.
Frequently Asked Questions (FAQs)
Q1: What is ⁶⁸Ga-HBED-CC and why is it important?
A1: ⁶⁸Ga-HBED-CC is a radiopharmaceutical precursor. The chelator, HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid), is conjugated to a targeting molecule, most commonly a prostate-specific membrane antigen (PSMA) inhibitor like in PSMA-11.[1] This complex is then labeled with Gallium-68 (⁶⁸Ga) for use in Positron Emission Tomography (PET) imaging, particularly for prostate cancer.[1]
Q2: What is a typical radiochemical yield (RCY) for ⁶⁸Ga-HBED-CC labeling?
A2: With optimized protocols, radiochemical yields greater than 90% are consistently achievable.[2] Some methods report RCYs as high as 98-99%.[3][4]
Q3: What are the critical parameters affecting the RCY?
A3: The most critical parameters include the pH of the reaction mixture, reaction temperature and time, the concentration and quality of the precursor, and the purity of the ⁶⁸Ga eluate from the generator.[1][2][3]
Q4: Is heating always necessary for ⁶⁸Ga-HBED-CC labeling?
A4: While HBED-CC is known for its ability to complex ⁶⁸Ga efficiently at room temperature within minutes[3][4][5], heating is often employed in standard protocols to ensure rapid and complete complexation, typically at temperatures around 95°C to 105°C.[2][3]
Troubleshooting Guide
Issue: Low Radiochemical Yield (<90%)
Q: My radiochemical yield is consistently low. What are the most likely causes and how can I fix them?
A: Low RCY is a common issue with several potential causes. The following troubleshooting workflow can help identify and resolve the problem.
References
- 1. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of 68 Ga-HBED-CC-EDBE-folate for positron-emission tomography imaging of overexpressed folate receptors on CT26 tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
overcoming solubility issues with HBED-CC-tris(tert-butyl ester)
This guide provides troubleshooting and practical advice for researchers, scientists, and drug development professionals working with HBED-CC-tris(tert-butyl ester) and facing challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is HBED-CC-tris(tert-butyl ester) and what are its common applications?
HBED-CC-tris(tert-butyl ester) is a bifunctional chelator.[1][2][3] It is primarily used in the synthesis of radiolabeled compounds for research purposes, particularly for tumor imaging.[4][5][6] The tris(tert-butyl ester) groups protect the carboxylic acid functionalities, making the molecule significantly more hydrophobic than its deprotected counterpart.
Q2: What is the recommended solvent for dissolving HBED-CC-tris(tert-butyl ester)?
The recommended solvent is Dimethyl Sulfoxide (DMSO).[1] Technical data sheets indicate that its solubility in DMSO is at least 100 mg/mL.[1] For most applications, preparing a concentrated stock solution in DMSO is the most reliable starting point.
Q3: Why is this compound difficult to dissolve in aqueous solutions?
The molecule has a molecular weight of approximately 700.86 g/mol and its structure includes three bulky, non-polar tert-butyl ester groups.[1][5] These groups create a large hydrophobic character, making the compound poorly soluble in water and other polar protic solvents.
Q4: How should I store HBED-CC-tris(tert-butyl ester) solutions?
Once dissolved in a solvent like DMSO, stock solutions should be stored at -80°C for long-term stability (up to 6 months) or at -20°C for shorter-term use (up to 1 month).[1][2] The solid powder form is stable for up to 3 years when stored at -20°C.[1]
Q5: Can I use solvents other than DMSO?
While DMSO is highly recommended, other polar aprotic solvents like Dimethylformamide (DMF) may also be effective, although specific solubility data is less available. The compound is unlikely to be soluble in non-polar solvents like hexane (B92381) or highly polar solvents like water. If your experimental system cannot tolerate DMSO, a co-solvent system may be required, but this will necessitate optimization.
Troubleshooting Guide
This section addresses specific problems you may encounter when trying to dissolve HBED-CC-tris(tert-butyl ester).
Problem 1: The compound is not dissolving in DMSO, even at room temperature.
-
Possible Cause: The concentration you are attempting to prepare is too high, or the compound requires energy to overcome its crystal lattice structure.
-
Troubleshooting Steps:
-
Reduce Concentration: Attempt to prepare a more dilute solution.
-
Gentle Warming: Warm the solution gently in a water bath (30-40°C). Do not overheat, as this could risk degrading the compound.
-
Vortexing/Sonication: Increase mechanical agitation. Vortex the solution vigorously for 1-2 minutes. If a vortexer is insufficient, use a bath sonicator for 5-10 minutes, which can help break up solid aggregates.
-
Problem 2: The compound dissolves initially but precipitates out of solution upon cooling or standing.
-
Possible Cause: The solution was supersaturated. This often occurs if heat was used to aid dissolution and the solution's concentration is above its saturation point at room temperature.
-
Troubleshooting Steps:
-
Re-dissolve and Dilute: Gently warm the solution to redissolve the precipitate, then dilute it with more solvent to create a stable, lower-concentration stock.
-
Prepare Fresh: It is often best to prepare fresh solutions for immediate use, especially if you are working near the solubility limit.
-
Problem 3: My downstream application is sensitive to DMSO. How can I prepare the compound?
-
Possible Cause: Incompatibility of the primary solvent (DMSO) with the experimental system (e.g., certain cell-based assays).
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Prepare a highly concentrated stock solution in DMSO (e.g., 100 mM). When you add this stock to your aqueous buffer or media, the final concentration of DMSO will be very low (e.g., <0.1%), which is often tolerated by many systems.
-
Investigate Co-solvents: For some formulations, co-solvents like PEG300, PEG400, or Tween 80 can be used.[4] This requires significant optimization. A common strategy is to first dissolve the compound in a minimal amount of DMSO and then slowly add the co-solvent or aqueous buffer while vortexing.
-
Quantitative Data Presentation
The solubility of HBED-CC-tris(tert-butyl ester) has been determined in DMSO. Data for other solvents is not widely published, and the following table reflects this.
| Solvent | Molar Mass ( g/mol ) | Solubility | Concentration (Molar) | Notes |
| DMSO | 700.86 | ≥ 100 mg/mL | ≥ 142.68 mM | Recommended primary solvent.[1] |
| DMF | 700.86 | Data Not Available | Data Not Available | Expected to be soluble based on solvent properties. |
| Ethanol | 700.86 | Poor / Insoluble | Data Not Available | Not recommended. |
| Water | 700.86 | Insoluble | Data Not Available | Not recommended. |
| PBS (pH 7.4) | 700.86 | Insoluble | Data Not Available | Not recommended. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps to reliably prepare a stock solution for experimental use.
-
Pre-Weighing Preparation: Allow the vial of solid HBED-CC-tris(tert-butyl ester) to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture onto the powder.
-
Weighing: Weigh out the desired amount of the compound in a suitable, clean container (e.g., a microcentrifuge tube or glass vial). For 1 mL of a 10 mM solution, you will need 7.01 mg.
-
Calculation: 700.86 g/mol * 0.010 mol/L * 0.001 L = 0.00701 g = 7.01 mg
-
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO. For the example above, add 1.0 mL of DMSO.
-
Dissolution:
-
Cap the vial securely.
-
Vortex the solution vigorously for 1-2 minutes.
-
Visually inspect for any remaining solid particles.
-
If particles remain, place the vial in a bath sonicator for 5-10 minutes.
-
If necessary, warm the solution in a 37°C water bath for 5 minutes and vortex again.
-
-
Storage: Once the solution is clear and homogenous, it is ready for use. For storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.
Mandatory Visualizations
Caption: A workflow for troubleshooting solubility issues.
Caption: Experimental workflow for preparing a stock solution.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HBED-CC-tris(tert-butyl ester) | TargetMol [targetmol.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. HBED-CC-tris(tert-butyl ester) - Immunomart [immunomart.com]
stability issues of HBED-CC-tris(tert-butyl ester) in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of HBED-CC-tris(tert-butyl ester) in solution. The information is intended for researchers, scientists, and drug development professionals using this bifunctional chelator in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of HBED-CC-tris(tert-butyl ester) in solution.
| Issue | Potential Cause | Recommended Action |
| Low radiolabeling efficiency or poor conjugation yield | Degradation of HBED-CC-tris(tert-butyl ester) due to improper storage or handling. | Ensure the compound is stored as a solid at -20°C or -80°C and protected from moisture. Prepare solutions fresh for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. |
| Hydrolysis of one or more tert-butyl ester groups, leading to a heterogeneous mixture of the chelator. | Prepare and use solutions in a timely manner. Avoid acidic conditions (pH < 7) during storage and handling of the uncomplexed chelator. Use of a neutral or slightly basic buffer system (e.g., HEPES at pH 7.0-7.5) for conjugation reactions is recommended. | |
| Presence of primary amines (e.g., Tris buffer) in the reaction mixture that compete with the intended conjugation target. | Buffer exchange your biomolecule into an amine-free buffer such as phosphate-buffered saline (PBS) or HEPES before initiating the conjugation reaction. | |
| Inconsistent experimental results | Variable purity of the HBED-CC-tris(tert-butyl ester) stock solution over time. | Aliquot stock solutions after preparation to minimize the number of freeze-thaw cycles.[1] Re-evaluate the purity of the stock solution using analytical techniques like HPLC if it has been stored for an extended period. |
| Formation of diastereomers upon chelation with radiometals. | Be aware that the formation of diastereomers can be influenced by pH and temperature.[2] For consistent results, maintain a standardized and robust radiolabeling protocol with tight control over these parameters. | |
| Precipitation of the compound in aqueous buffers | Low aqueous solubility of the ester-protected chelator. | Prepare a concentrated stock solution in an organic solvent like DMSO before diluting it into the aqueous reaction buffer. Ensure the final concentration of the organic solvent in the reaction mixture is compatible with your downstream applications and does not exceed the tolerance of your biomolecules. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for HBED-CC-tris(tert-butyl ester) in solid form and in solution?
A1:
-
Solid Form: For long-term stability, the solid powder should be stored at -20°C for up to 3 years, protected from moisture.[3]
-
In Solution: Stock solutions should be prepared fresh. If storage is necessary, it is recommended to store aliquots at -80°C for up to 1 year or at -20°C for up to 1 month.[3][4][5] Avoid repeated freeze-thaw cycles.
Q2: What solvents are recommended for dissolving HBED-CC-tris(tert-butyl ester)?
A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of HBED-CC-tris(tert-butyl ester). It is soluble in DMSO at concentrations of ≥ 100 mg/mL.[6]
Q3: What is the primary stability concern for HBED-CC-tris(tert-butyl ester) in solution?
A3: The main stability issue is the hydrolysis of the tert-butyl ester groups. These groups are labile to acidic conditions and can also be cleaved by prolonged heating.[3][7] This hydrolysis leads to the formation of the corresponding carboxylic acids, which can affect the compound's performance in subsequent conjugation and radiolabeling reactions.
Q4: How can I prevent the hydrolysis of the tert-butyl ester groups?
A4: To minimize hydrolysis, you should:
-
Avoid acidic buffers and solutions.
-
Prepare solutions fresh whenever possible.
-
Store stock solutions at low temperatures (-80°C is preferred) and for a limited time.
-
Protect the compound from moisture, both in solid form and in solution.
Q5: At what pH is HBED-CC-tris(tert-butyl ester) most stable?
A5: While specific quantitative data for this compound is not readily available, based on the known chemistry of tert-butyl esters, it is most stable at neutral to slightly basic pH (pH 7-8). It is susceptible to hydrolysis in acidic conditions (pH < 7).
Q6: Can I use buffers containing primary amines, such as Tris, with HBED-CC-tris(tert-butyl ester)?
A6: It is not recommended to use buffers containing primary amines if you are performing a conjugation reaction that targets amine groups on your biomolecule (e.g., via an activated ester form of the chelator's carboxylic acid). The primary amines in the buffer will compete for the reaction, reducing your conjugation efficiency.
Q7: How can I assess the stability and purity of my HBED-CC-tris(tert-butyl ester) solution?
A7: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of HBED-CC-tris(tert-butyl ester) and detecting the formation of hydrolysis byproducts.[8]
Quantitative Data Summary
The following tables summarize the known stability and solubility data for HBED-CC-tris(tert-butyl ester).
Table 1: Storage and Stability of HBED-CC-tris(tert-butyl ester)
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | 3 years | [3][6] |
| Powder | 4°C | 2 years | [6] |
| In Solvent | -80°C | 1 year | [3] |
| In Solvent | -80°C | 6 months | [4][5] |
| In Solvent | -20°C | 1 month | [4][5] |
Table 2: Solubility of HBED-CC-tris(tert-butyl ester)
| Solvent | Concentration | Reference |
| DMSO | ≥ 100 mg/mL (142.68 mM) | [6] |
Experimental Protocols & Workflows
Protocol for Preparation of a Stock Solution
-
Warm to Room Temperature: Allow the vial of solid HBED-CC-tris(tert-butyl ester) to warm to room temperature before opening to prevent condensation of moisture.
-
Solvent Addition: Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mg/mL).
-
Dissolution: Vortex or gently sonicate the vial until the solid is completely dissolved.
-
Aliquoting and Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store the aliquots at -80°C.
Experimental Workflow for Bioconjugation and Radiolabeling
The following diagram illustrates a typical workflow for using HBED-CC-tris(tert-butyl ester) to prepare a radiolabeled biomolecule.
Caption: Workflow for biomolecule conjugation and radiolabeling.
Logical Diagram of Stability Issues
This diagram illustrates the logical relationship between environmental factors and the potential degradation of HBED-CC-tris(tert-butyl ester).
Caption: Factors leading to the degradation of HBED-CC-tris(tert-butyl ester).
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tert-Butyl Esters [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Radiosynthesis and preclinical evaluation of [18F]AlF-labeled HBED-CC-FAPI derivatives for imaging of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
reducing metal impurities in ⁶⁸Ga labeling with HBED-CC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the ⁶⁸Ga labeling of HBED-CC and its conjugates, such as PSMA-HBED-CC. The focus is on identifying and mitigating the impact of metal impurities to ensure high radiochemical yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common metal impurities in ⁶⁸Ge/⁶⁸Ga generator eluate and how do they affect HBED-CC labeling?
A1: The eluate from ⁶⁸Ge/⁶⁸Ga generators can contain various trace metal impurities that compete with ⁶⁸Ga³⁺ for the HBED-CC chelator, potentially reducing the radiochemical yield (RCY).[1][2][3] Common metallic impurities include Aluminum (Al³⁺), Iron (Fe³⁺), Zinc (Zn²⁺), Titanium (Ti⁴⁺), Lead (Pb²⁺), and stable Gallium (natGa³⁺).[1] Studies have shown that certain metal ions, particularly Fe³⁺, Al³⁺, Ti⁴⁺, and natGa³⁺, can significantly decrease the RCY when present at concentrations equimolar to or higher than the chelator.[1][2] Other ions like Zn²⁺, Pb²⁺, Ni²⁺, and Cr³⁺ have been shown to have a negligible effect on the labeling of some chelators, even at high molar excess.[1][2]
Q2: What are the primary sources of these metal impurities?
A2: The primary source of metal impurities is the generator itself.[4] Frequent elution with acidic solutions (e.g., hydrochloric acid) can cause leaching of metal ions from the generator's stationary phase (often TiO₂) and other components.[2] This can lead to contamination of the ⁶⁸Ga eluate.[2][4]
Q3: Are there ⁶⁸Ge/⁶⁸Ga generators designed to produce eluate with fewer metal impurities?
A3: Yes, some Good Manufacturing Practices (GMP) grade generators are designed to provide a metal-free ⁶⁸GaCl₃ eluate.[5] For instance, generators that utilize a modified silica (B1680970) matrix instead of a metal oxide matrix can be eluted with dilute HCl, resulting in high labeling yields and a purer eluate.[6] The ITG ⁶⁸Ge/⁶⁸Ga generator is one such example that uses a C-18 resin and allows for elution of metal-impurity-free ⁶⁸Ga³⁺.[5]
Q4: What are the recommended pH conditions for labeling HBED-CC with ⁶⁸Ga?
A4: The labeling of HBED-CC with ⁶⁸Ga is highly pH-dependent. The optimal pH range is typically between 4.0 and 5.0.[7] Maintaining the pH of the reaction mixture within this range is crucial for achieving high radiochemical yields and ensuring a robust and reproducible synthesis process.[7][8]
Q5: What are the typical quality control specifications for a final [⁶⁸Ga]Ga-PSMA-HBED-CC product?
A5: The final radiopharmaceutical product must meet several quality control specifications before it can be released for clinical or preclinical use. These specifications ensure the product is safe, pure, and effective. Key parameters include radiochemical purity, specific activity, and radionuclidic purity (⁶⁸Ge breakthrough).[5][6][9][10]
Quantitative Data Summary
The following tables summarize key quantitative data related to metal impurities and quality control specifications for [⁶⁸Ga]Ga-PSMA-HBED-CC.
Table 1: Common Metal Impurities in ⁶⁸Ga Generator Eluate and Their Impact on Labeling
| Metal Impurity | Typical Concentration Range (µM)[1] | Impact on Radiochemical Yield (RCY) |
|---|---|---|
| Aluminum (Al³⁺) | 0.1 – 1 | Reduces RCY at equimolar concentrations to the chelator.[1] |
| Iron (Fe³⁺) | 0.01 – 0.1 | Reduces RCY at equimolar concentrations to the chelator.[1][2] |
| Titanium (Ti⁴⁺) | 0.9 – 1.5 | Reduces RCY at equimolar concentrations to the chelator.[1][2] |
| Stable Gallium (natGa³⁺) | 0.01 – 0.1 | Reduces RCY at equimolar concentrations to the chelator.[1] |
| Zinc (Zn²⁺) | 0.1 – 1 | No significant effect on RCY, even in 100-fold molar excess.[1][2] |
| Lead (Pb²⁺) | 0.1 – 1 | No significant effect on RCY, even in 100-fold molar excess.[1][2] |
Table 2: Quality Control Specifications for [⁶⁸Ga]Ga-PSMA-HBED-CC
| Parameter | Specification | Reference |
|---|---|---|
| Radiochemical Purity | > 98% | [5][6][10] |
| Specific Activity | Minimum 42 GBq/µmol | [5][6][10] |
| Radionuclidic Purity (⁶⁸Ge Breakthrough) | < 0.001% | [5] |
| pH | 6.0 - 8.0 | [9] |
| Bacterial Endotoxins | < 2 IU/mL | [9] |
| Sterility | Sterile |[9] |
Troubleshooting Guide: Low Radiochemical Yield (RCY)
Low RCY is a common issue in ⁶⁸Ga labeling. This guide provides a systematic approach to troubleshooting, with a focus on mitigating metal impurity interference.
Problem: Radiochemical Yield is Consistently Below 95%
Possible Cause 1: Metal Impurity Competition Trace metals in the ⁶⁸Ga eluate compete with ⁶⁸Ga for the HBED-CC chelator, leading to lower labeling efficiency.
-
Solution A: Pre-labeling Purification of ⁶⁸Ga Eluate It is crucial to eliminate metal impurities prior to radiolabeling.[9] This can be achieved using a cation exchange cartridge. The ⁶⁸Ga from the generator is trapped on the cartridge, while many divalent metal impurities are washed away. The purified ⁶⁸Ga is then eluted for labeling. A method using a strong NaCl solution to elute ⁶⁸Ga from a cation exchange cartridge has proven effective.[9]
-
Solution B: Post-labeling Purification If pre-purification is not sufficient or available, the final product can be purified. This is commonly done using a C18 solid-phase extraction (SPE) cartridge.[8][9] The [⁶⁸Ga]Ga-HBED-CC complex is retained on the cartridge, while unreacted hydrophilic impurities (including free ⁶⁸Ga³⁺) are washed away.[9] The final product is then eluted with an ethanol (B145695)/water mixture.[8]
Possible Cause 2: Incorrect Reaction pH The chelation of ⁶⁸Ga by HBED-CC is highly sensitive to pH. If the pH of the reaction mixture is outside the optimal range of 4.0-5.0, the RCY will decrease significantly.[7]
-
Solution: Always verify the pH of the reaction mixture before heating. Use a calibrated pH meter or pH-indicator strips. Ensure that the buffer (e.g., sodium acetate) is correctly prepared and has sufficient buffering capacity to maintain the target pH after the addition of the acidic ⁶⁸Ga eluate.[8]
Possible Cause 3: Insufficient Precursor Concentration Using too little of the HBED-CC precursor can lead to incomplete complexation of the available ⁶⁸Ga, especially in the presence of competing metal ions.
-
Solution: While the goal is often high specific activity, ensure that the amount of precursor is sufficient for the amount of ⁶⁸Ga activity being used. Optimization studies have shown that using as little as 0.1 nmol of PSMA-HBED-CC can yield >95% RCY under optimized conditions, but increasing the precursor amount can further improve yields and reduce reaction time.[11]
Visualized Workflows and Logic
The following diagrams illustrate the experimental workflow for ⁶⁸Ga-HBED-CC production and a troubleshooting decision tree for low radiochemical yield.
Caption: General workflow for producing [⁶⁸Ga]Ga-HBED-CC.
Caption: Decision tree for troubleshooting low RCY.
Detailed Experimental Protocols
Protocol 1: Automated Radiosynthesis of [⁶⁸Ga]Ga-PSMA-HBED-CC with Eluate Purification This protocol is adapted from a fully automated procedure and should be performed within a shielded hot cell.[9]
-
System Preparation: Condition the cation exchange purification cartridge and the C18 purification cartridge as per the manufacturer's instructions.
-
Generator Elution: Elute the ⁶⁸Ge/⁶⁸Ga generator with 10 mL of 0.6 M HCl.
-
Eluate Purification:
-
Dilute the generator eluate with 9 mL of ultrapure water.
-
Pass the diluted eluate through the conditioned cation exchange cartridge to trap the ⁶⁸Ga³⁺.
-
Wash the cartridge to remove impurities.
-
Elute the purified ⁶⁸Ga³⁺ from the cartridge using a small volume (e.g., 1.2 mL) of 5 M NaCl solution directly into the reaction vessel.[9]
-
-
Radiolabeling Reaction:
-
Final Product Purification:
-
Pass the crude reaction mixture through a conditioned C18 cartridge.
-
Rinse the C18 cartridge with ultrapure water to remove any unreacted ⁶⁸Ga and hydrophilic impurities.[9]
-
-
Formulation:
-
Elute the final [⁶⁸Ga]Ga-PSMA-HBED-CC product from the C18 cartridge using 1 mL of 70% ethanol followed by 5 mL of 0.9% saline.[8]
-
Pass the eluate through a 0.22 µm sterile filter into a sterile vial.
-
-
Quality Control: Perform all required QC tests as outlined in Table 2.
Protocol 2: Trace Metal Analysis of ⁶⁸Ga Eluate via ICP-MS Trace metal analysis is essential for qualifying a new generator or troubleshooting persistent labeling issues.[12][13]
-
Sample Collection: Collect a sample of the ⁶⁸Ga eluate from the generator. Allow for sufficient decay of the ⁶⁸Ga to reduce radioactivity to safe handling levels for the ICP-MS instrument.
-
Standard Preparation: Prepare a series of calibration standards of varying concentrations for the metals of interest (e.g., Al, Fe, Zn, Ti, Pb, Ga) using certified reference materials.[12]
-
Sample Preparation: Dilute the decayed eluate sample with high-purity deionized water and acidify it, typically with nitric acid, to match the matrix of the calibration standards.
-
ICP-MS Analysis: Analyze the prepared standards and the sample using an Inductively Coupled Plasma Mass Spectrometer (ICP-MS).[1][12] The instrument will measure the concentration of each metal ion.
-
Data Interpretation: Compare the metal concentrations in the eluate to established tolerance levels or data from previous generator batches to identify potential sources of labeling failure.
References
- 1. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The effects of trace metal impurities on Ga-68-radiolabelling with a tris(3-hydroxy-1,6-dimethylpyridin-4-one) (THP) chelator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Examination of metallic impurities of 68Ge/68Ga generators used for radioactive labeling of peptides in clinical PET applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Continuation of comprehensive quality control of the itG 68Ge/68Ga generator and production of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for clinical research studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of Labeling PSMAHBED with Ethanol-Postprocessed 68Ga and Its Quality Control Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mt.com [mt.com]
- 13. Trace Metal Analysis [intertek.com]
minimizing byproduct formation in HBED-CC synthesis
Navigating the Synthesis Maze: A Technical Support Center for Scaling Up HBED-CC-tris(tert-butyl ester) Production
For Researchers, Scientists, and Drug Development Professionals
The production of HBED-CC-tris(tert-butyl ester), a critical precursor for advanced radiopharmaceuticals, presents significant challenges when transitioning from laboratory-scale synthesis to large-scale manufacturing. Its high cost and limited commercial availability underscore the complexities of its production. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process, ensuring a smoother and more efficient production workflow.
Troubleshooting Guide
This guide addresses specific problems that may arise during the multi-step synthesis and purification of HBED-CC-tris(tert-butyl ester) at a larger scale.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Reductive Amination Steps | - Inefficient imine formation due to unfavorable equilibrium. - Deactivation of the reducing agent. - Poor mixing and mass transfer at larger scales. - Inadequate temperature control, leading to side reactions. | - Remove water formed during imine formation using a Dean-Stark apparatus or molecular sieves. - Choose a pH-stable reducing agent like sodium cyanoborohydride (NaBH3CN) and maintain optimal pH.[1][2] - Optimize stirrer design and agitation speed to ensure homogeneity. - Implement robust temperature control systems to manage reaction exotherms.[3][4] |
| Incomplete ortho-Formylation | - Insufficient reactivity of the formylating agent. - Steric hindrance on the phenol (B47542) ring. - Non-optimal reaction temperature or time. | - Use a more reactive formylating agent or a suitable catalyst (e.g., MgCl2/Et3N with paraformaldehyde).[5] - Increase reaction temperature and/or extend reaction time, monitoring for byproduct formation. - Ensure efficient mixing to overcome mass transfer limitations. |
| Side Product Formation during tert-Butyl Ester Hydrolysis | - Cleavage of other protecting groups under acidic conditions. - Formation of isobutylene-related byproducts.[6][7] | - Use milder acidic conditions (e.g., formic acid) or alternative deprotection methods.[6][8] - Carefully control the reaction temperature and time to favor selective hydrolysis. - Employ a scavenger for the tert-butyl cation to minimize side reactions. |
| Microwave Synthesis Scalability Issues | - Limited penetration depth of microwaves in larger reaction volumes.[9][10][11] - Difficulty in achieving uniform heating, leading to hotspots and decomposition.[12] - Challenges in transferring lab-scale microwave conditions to larger, continuous-flow reactors.[11] | - Transition from batch to continuous-flow microwave reactors for better scalability.[10][11] - Utilize multiple smaller reactors in parallel ("numbering-up") to maintain efficient microwave coupling.[9] - Optimize solvent choice for better microwave absorption and heat distribution. |
| Difficulties in Product Purification | - Co-elution of structurally similar impurities during chromatography. - Product precipitation or aggregation in the chromatography column. - Challenges in crystallization of the final product at a large scale.[13] | - Employ multi-dimensional chromatography or use high-performance membrane adsorber chromatography for better resolution.[14] - Optimize the mobile phase composition and gradient to improve separation. - Conduct thorough solubility studies to prevent precipitation during purification. - Perform crystallization screening to identify optimal solvent systems and conditions for large-scale crystallization.[15][16] |
Frequently Asked Questions (FAQs)
1. What are the primary challenges when scaling up the synthesis of HBED-CC-tris(tert-butyl ester)?
Scaling up the production of HBED-CC-tris(tert-butyl ester) from lab to industrial scale introduces several challenges that are often not apparent at the lab scale. These include:
-
Reaction Kinetics and Heat Transfer: Exothermic reactions, such as reductive amination, can become difficult to control in large vessels due to changes in the surface-area-to-volume ratio, which affects heat dissipation.[3][17]
-
Mixing and Mass Transfer: Ensuring uniform mixing of reactants in large volumes is critical to avoid localized concentration gradients and side reactions.
-
Purification and Isolation: Chromatographic purification becomes more complex and costly at a larger scale. Crystallization, an alternative purification method, can be challenging for complex molecules and requires significant process development.[13]
-
Solid-Phase vs. Liquid-Phase Synthesis: If a solid-phase synthesis approach is used, challenges include resin swelling, mechanical stability of the resin beads, and the cost of large quantities of solid support and reagents.[18][19][20]
2. How can I improve the efficiency of the reductive amination steps at a larger scale?
To improve the efficiency of reductive amination at scale, consider the following:
-
pH Control: Maintain the reaction pH in a weakly acidic range to favor imine formation and the stability of the reducing agent.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (B8407120) (STAB) is often preferred for scale-up as it is less sensitive to moisture than sodium borohydride.[2]
-
Process Analytical Technology (PAT): Implement in-line monitoring techniques (e.g., FTIR or Raman spectroscopy) to track imine formation and product conversion in real-time, allowing for better process control.[21][22][23][24]
3. What are the key considerations for scaling up the purification of HBED-CC-tris(tert-butyl ester)?
For large-scale purification, a shift from traditional silica (B1680970) gel chromatography to more scalable techniques is often necessary:
-
Preparative HPLC: Reversed-phase preparative HPLC is a highly effective method for purifying peptides and complex organic molecules at an industrial scale.[25]
-
Crystallization: Developing a robust crystallization process can be a more cost-effective purification strategy for the final product. This requires screening for suitable solvents, optimizing cooling profiles, and controlling seeding to obtain the desired crystal form and purity.[13][15]
-
Chromatography-Free Purification: Techniques like fractionated precipitation can be explored as an initial purification step to reduce the burden on subsequent high-resolution chromatography.[26]
4. Are there specific safety concerns to be aware of during the scale-up?
Yes, several safety aspects require careful consideration:
-
Thermal Runaway: Exothermic reactions, if not properly controlled, can lead to a rapid increase in temperature and pressure, posing a significant safety hazard.[3][27] A thorough thermal hazard assessment is crucial.
-
Handling of Reagents: Many reagents used in the synthesis are hazardous. For instance, the use of sodium cyanoborohydride can lead to the formation of toxic hydrogen cyanide gas if the pH becomes too acidic.[1][28]
-
Solvent Handling: The use of large volumes of flammable organic solvents requires appropriate storage, handling, and ventilation systems to prevent fires and explosions.
Quantitative Data Summary
Due to the proprietary nature of large-scale chemical manufacturing, detailed public data on the scale-up of HBED-CC-tris(tert-butyl ester) is limited. The following table provides an illustrative comparison of typical lab-scale results versus potential pilot-scale production targets, based on common scale-up challenges and optimization goals.
| Parameter | Lab Scale (1-10 g) | Pilot Scale (1-5 kg) - Target | Key Scale-Up Considerations |
| Overall Yield | 20-30% | >25% | Process optimization at each step to minimize losses. |
| Purity (by HPLC) | >95% | >98% | Development of more efficient and scalable purification methods. |
| Reaction Time (per step) | 4-24 hours | 8-16 hours | Optimization of reaction conditions and use of PAT to determine reaction completion. |
| Solvent Usage (L/kg) | 50-100 | < 40 | Solvent recycling and process intensification to reduce waste. |
Experimental Protocols
A generalized experimental workflow for the synthesis of HBED-CC-tris(tert-butyl ester) is presented below. For detailed, step-by-step laboratory procedures, refer to published literature.
Logical Relationships in Scale-Up Challenges
The following diagram illustrates the interconnected challenges encountered during the scale-up of a multi-step organic synthesis.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 4. amarequip.com [amarequip.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acids - Wordpress [reagents.acsgcipr.org]
- 7. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. rsc.org [rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Large-scale purification of antisense oligonucleotides by high-performance membrane adsorber chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. approcess.com [approcess.com]
- 16. helgroup.com [helgroup.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. jpt.com [jpt.com]
- 20. Decoding the Art of Chemical Synthesis: A Deep Dive into Solid-Phase Peptide Synthesis and SPPS Resins - Amerigo Scientific [amerigoscientific.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Process analytical technology - Wikipedia [en.wikipedia.org]
- 23. Process Analytical Technology: A Clear Guide to PAT and How to Get Started in the Industry | Innopharma Education [innopharmaeducation.com]
- 24. Process Analytical Technology | PAT Testing | Thermo Fisher Scientific - HK [thermofisher.com]
- 25. researchgate.net [researchgate.net]
- 26. Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. m.youtube.com [m.youtube.com]
impact of precursor concentration on ⁶⁸Ga-HBED-CC labeling efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of precursor concentration on the efficiency of ⁶⁸Ga-HBED-CC labeling. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the typical range for HBED-CC precursor concentration in ⁶⁸Ga labeling?
A1: The concentration of the HBED-CC precursor, often PSMA-11, can vary depending on the specific synthesis method (manual or automated) and the desired outcome (high radiochemical yield vs. high molar activity). Studies have reported successful labeling with precursor amounts ranging from as low as 1.9 μg (2 nmol) to 30 μg.[1][2] For routine clinical production, amounts in the range of 5-10 μg are often used to ensure high and reproducible radiochemical yields.[1]
Q2: How does increasing the precursor concentration affect the labeling efficiency?
A2: Generally, increasing the precursor (ligand) concentration can lead to a higher radiochemical yield (RCY).[3][4] This is because a higher concentration of the chelator (HBED-CC) is available to complex with the ⁶⁸Ga³⁺. However, a very high precursor concentration can lead to a decrease in the molar or specific activity of the final radiopharmaceutical, as there will be more non-radiolabeled precursor molecules.[3][4]
Q3: Can the method of precursor solution preparation impact the radiochemical yield?
A3: Yes, the preparation and storage of the precursor solution can significantly affect the radiochemical yield. For instance, using a freshly prepared precursor solution or a more concentrated stock solution that is frozen in aliquots has been shown to provide higher and more reproducible RCYs compared to using aged, less concentrated solutions.[3] This is partly due to the potential for interaction with trace metal impurities like Fe(III) over time, which can compete with ⁶⁸Ga for the HBED-CC chelator.[3][4]
Q4: What is the effect of pH on ⁶⁸Ga-HBED-CC labeling?
A4: The pH of the reaction mixture is a critical parameter for efficient labeling. The optimal pH for ⁶⁸Ga-HBED-CC labeling is typically in the range of 3.5 to 5.[1] Operating within this pH window ensures high reproducibility and robust synthesis.[1][5] Deviations below or above this range can lead to a significant decrease in radiochemical yields.[5]
Troubleshooting Guide
Problem 1: Low Radiochemical Yield (<90%)
| Possible Cause | Suggested Solution |
| Suboptimal Precursor Concentration | Gradually increase the amount of HBED-CC precursor. For example, if using 5 µg, try increasing to 10 µg. Be mindful that this may decrease the specific activity. |
| Incorrect pH of Reaction Mixture | Verify the pH of the reaction buffer and the final reaction mixture. It should be within the optimal range of 3.5-5. Adjust with appropriate buffers (e.g., sodium acetate) if necessary.[1][5] |
| Degraded Precursor Solution | Prepare a fresh solution of the HBED-CC precursor. If using frozen aliquots, ensure they have been stored properly at low temperatures (e.g., -25 °C) and for not an extended period.[3] |
| Presence of Metal Impurities | The presence of metal ions, particularly Fe(III), can compete with ⁶⁸Ga for the chelator.[3][4] Ensure high-purity reagents and metal-free water are used. Consider using a cation-exchange cartridge for ⁶⁸Ga eluate post-processing to remove metallic impurities.[6] |
| Suboptimal Reaction Temperature | While HBED-CC can label at room temperature, heating can improve kinetics.[1][5] Ensure the reaction is carried out at the temperature specified in your protocol (e.g., 90-105 °C for some automated synthesizers).[2][3] |
Problem 2: Inconsistent/Irreproducible Radiochemical Yields
| Possible Cause | Suggested Solution |
| Inconsistent Precursor Aliquoting | Use a precision micropipette for aliquoting the precursor solution to ensure a consistent amount is used for each synthesis.[3] |
| Variability in ⁶⁸Ga Eluate Quality | Ensure the ⁶⁸Ge/⁶⁸Ga generator is performing within specifications. Monitor the elution profile and ⁶⁸Ge breakthrough. |
| Precursor Solution Stability Issues | Prepare a more concentrated stock solution of the precursor and freeze it in single-use aliquots. This has been shown to improve the reproducibility of the radiochemical yield compared to using a less concentrated, stored solution.[3] |
Quantitative Data Summary
Table 1: Effect of Precursor Amount on Radiochemical Yield (RCY)
| Precursor Amount (nmol) | Precursor Amount (µg) | Radiochemical Yield (%) | Reference |
| 0.11 | ~0.1 | >95% (within 10 min) | [6] |
| 0.74 | ~0.7 | >98% (within 5 min) | [6] |
| 2 | 1.9 | High RCY reported | [1] |
| 1-10 | ~0.95-9.5 | >90% | [2] |
Table 2: Comparison of Precursor Preparation Methods on RCY
| Preparation Method | Description | Mean RCY (%) | Standard Deviation |
| Method A | 1000 µg precursor reconstituted, aliquoted, and frozen. | 87.2 | 7.9 |
| Method B | 30 µg precursor freshly reconstituted for each synthesis. | 94.6 | 1.3 |
| Method C | 1000 µg precursor reconstituted at a higher concentration, aliquoted, and frozen. | 94.1 | 1.7 |
| Data adapted from a study on PSMA-11 precursor preparation.[3] |
Experimental Protocols
Automated Synthesis of ⁶⁸Ga-HBED-CC (PSMA-11)
This protocol is a generalized example based on common automated synthesis platforms.
-
Preparation:
-
Aseptically place a sterile vial containing 5-30 µg of HBED-CC (PSMA-11) precursor into the synthesis module.
-
Ensure all reagents, including the buffer (e.g., ammonium (B1175870) acetate (B1210297) or sodium acetate), purification cartridges (e.g., C18), and sterile solutions, are correctly installed in the module.[2][3]
-
-
⁶⁸Ga Elution and Pre-purification (if applicable):
-
Radiolabeling Reaction:
-
Purification:
-
The reaction mixture is passed through a C18 cartridge to trap the ⁶⁸Ga-HBED-CC.
-
The cartridge is washed with sterile water to remove any unreacted ⁶⁸Ga.[3]
-
-
Elution and Formulation:
-
The final product is eluted from the C18 cartridge using a solution of ethanol (B145695) and saline (e.g., 1 mL of 60% ethanol followed by saline).[2][3]
-
The product is passed through a sterile filter into a sterile collection vial.
-
-
Quality Control:
Visualizations
References
- 1. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Precursor Preparation in PSMA-11 Radiolabeling to Obtain a Highly Reproducible Radiochemical Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unitn.it [iris.unitn.it]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Labeling PSMAHBED with Ethanol-Postprocessed 68Ga and Its Quality Control Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive Quality Control of the ITG 68Ge/68Ga Generator and Synthesis of 68Ga-DOTATOC and 68Ga-PSMA-HBED-CC for Clinical Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HBED-CC and HBED-CC-tris(tert-butyl ester) for Radiolabeling
For Researchers, Scientists, and Drug Development Professionals
In the landscape of radiopharmaceuticals, particularly for Gallium-68 (⁶⁸Ga) based positron emission tomography (PET) imaging, the choice of chelator is paramount to the success of the imaging agent. N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC) has emerged as a highly effective acyclic chelator, renowned for its rapid and efficient complexation of ⁶⁸Ga at ambient temperatures.[1][2] A common variant used in the synthesis of radiopharmaceutical precursors is HBED-CC-tris(tert-butyl ester). This guide provides an objective comparison of HBED-CC and its tris(tert-butyl ester) derivative for radiolabeling applications, supported by experimental data and detailed protocols.
Core Functional Distinction: Direct Chelation vs. Protected Precursor
The fundamental difference between HBED-CC and HBED-CC-tris(tert-butyl ester) lies in their intended application in the synthesis of radiolabeled conjugates.
-
HBED-CC is a bifunctional chelator ready for direct conjugation to a targeting biomolecule (e.g., a peptide or antibody) through its two carboxylic acid moieties. Once conjugated, it is immediately available for radiolabeling with ⁶⁸Ga.
-
HBED-CC-tris(tert-butyl ester) is a protected form of HBED-CC where three of the carboxylic acid groups are masked as tert-butyl esters.[1] This protection scheme makes it a monovalent variant, ideal for the synthesis of non-symmetric or site-specifically modified radiopharmaceuticals.[1] The tert-butyl ester groups must be removed (deprotected) before the chelator can efficiently bind to a radiometal like ⁶⁸Ga.[3][4]
Comparative Overview of Radiolabeling Workflows
The selection between HBED-CC and its tris(tert-butyl ester) derivative dictates the synthetic and radiolabeling workflow.
Performance in ⁶⁸Ga Radiolabeling
Once deprotected, the HBED-CC moiety derived from the tris(tert-butyl ester) precursor exhibits the same excellent radiolabeling characteristics as directly conjugated HBED-CC. The key performance indicators are consistently high for HBED-CC based radiopharmaceuticals.
| Parameter | Typical Performance of HBED-CC Conjugates | Reference |
| Radiochemical Yield (RCY) | >95% | [5] |
| Radiochemical Purity (RCP) | >98% | [5] |
| Reaction Time | < 10 minutes | [5] |
| Reaction Temperature | Room Temperature to 95°C | [2][4] |
| pH | 3.5 - 5.0 | [2] |
| Specific Activity | High (e.g., 326 ± 20 MBq/nmol) | [5] |
Experimental Protocols
Below are detailed methodologies for the conjugation and radiolabeling processes involving both HBED-CC and its tris(tert-butyl ester) precursor.
Protocol 1: Radiolabeling of a Pre-formed HBED-CC Conjugate (e.g., PSMA-11)
This protocol outlines the direct radiolabeling of a commercially available or previously synthesized HBED-CC conjugate.
Materials:
-
HBED-CC conjugated precursor (e.g., PSMA-11)
-
⁶⁸Ge/⁶⁸Ga generator
-
Sodium acetate (B1210297) buffer (0.25 M)
-
Hydrochloric acid (0.1 M)
-
C18 Solid Phase Extraction (SPE) cartridge
-
Ethanol
-
Saline
-
Heating block (optional)
Procedure:
-
Elute the ⁶⁸Ge/⁶⁸Ga generator with 0.1 M HCl to obtain the ⁶⁸GaCl₃ solution.
-
Dissolve the HBED-CC conjugated precursor (e.g., 10-20 µg of PSMA-11) in sodium acetate buffer.
-
Add the ⁶⁸GaCl₃ eluate to the buffered precursor solution. The final pH should be between 4.0 and 4.5.
-
Incubate the reaction mixture. While HBED-CC can chelate ⁶⁸Ga effectively at room temperature within minutes, heating (e.g., at 95-105°C for 5-10 minutes) can also be employed to ensure rapid and complete complexation.[3][4]
-
After incubation, pass the reaction mixture through a pre-conditioned C18 SPE cartridge to retain the radiolabeled product and allow unreacted ⁶⁸Ga and hydrophilic impurities to pass through.
-
Wash the cartridge with water.
-
Elute the purified [⁶⁸Ga]Ga-HBED-CC-conjugate from the cartridge with a small volume of ethanol, followed by saline to obtain the final injectable product.
-
Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
Protocol 2: Synthesis and Radiolabeling using HBED-CC-tris(tert-butyl ester)
This protocol involves the conjugation of the protected chelator to a targeting molecule, followed by deprotection and subsequent radiolabeling.
Materials:
-
HBED-CC-tris(tert-butyl ester)
-
Targeting molecule with a suitable functional group for conjugation
-
Coupling agents (e.g., HBTU, HATU)
-
Solvents (e.g., DMF, DMSO)
-
Trifluoroacetic acid (TFA)
-
Scavengers for deprotection (e.g., triisopropylsilane, water)
-
HPLC for purification
-
Radiolabeling reagents as in Protocol 1
Procedure:
Part A: Conjugation and Deprotection
-
Dissolve HBED-CC-tris(tert-butyl ester) and the targeting molecule in a suitable organic solvent (e.g., DMF).
-
Add coupling agents to facilitate the formation of an amide bond between the free carboxylic acid of the chelator and an amine group on the targeting molecule.
-
Allow the reaction to proceed at room temperature until completion, monitoring by a suitable analytical method (e.g., LC-MS).
-
Purify the protected conjugate, for example by preparative HPLC.
-
To deprotect the tert-butyl esters, treat the purified conjugate with a solution of trifluoroacetic acid, often with scavengers to prevent side reactions.[3][4]
-
Remove the TFA and scavengers, typically by evaporation or precipitation.
-
Purify the final deprotected HBED-CC-conjugate, usually by HPLC, to obtain the precursor ready for radiolabeling.
Part B: Radiolabeling
-
Proceed with the radiolabeling of the deprotected HBED-CC-conjugate as described in Protocol 1 .
Conclusion
Both HBED-CC and HBED-CC-tris(tert-butyl ester) are critical components in the development of ⁶⁸Ga-based radiopharmaceuticals. The choice between them is dictated by the synthetic strategy.
-
HBED-CC is the chelator of choice for straightforward conjugation and radiolabeling, particularly when synthesizing symmetric molecules or when the targeting vector can be directly coupled without the need for protecting groups on the chelator.
-
HBED-CC-tris(tert-butyl ester) is an indispensable precursor for the synthesis of non-symmetric radiopharmaceuticals, allowing for controlled, site-specific conjugation. The workflow involves additional steps of deprotection and purification, but ultimately yields a conjugate with the same favorable radiolabeling properties as those derived from HBED-CC.
For routine production of established radiopharmaceuticals where the conjugate is readily available, the direct labeling of an HBED-CC conjugate is more efficient. For the development of novel, complex radiotracers requiring precise control over conjugation, the use of HBED-CC-tris(tert-butyl ester) is the superior approach. The final radiolabeling performance of the deprotected conjugate is expected to be comparable regardless of the starting material.
References
- 1. researchgate.net [researchgate.net]
- 2. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iris.unimo.it [iris.unimo.it]
- 5. Optimization of Labeling PSMAHBED with Ethanol-Postprocessed 68Ga and Its Quality Control Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Stability of ⁶⁸Ga-HBED-CC Labeled Peptides
For Researchers, Scientists, and Drug Development Professionals
The development of radiolabeled peptides for diagnostic imaging and targeted radionuclide therapy is a rapidly advancing field. The choice of chelator to securely bind the radioisotope to the targeting peptide is a critical determinant of the radiopharmaceutical's in vivo performance. This guide provides an objective comparison of the in vivo stability and performance of peptides labeled with Gallium-68 (⁶⁸Ga) using the acyclic chelator HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) against two commonly used macrocyclic alternatives, DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid).
Executive Summary
The selection of a chelator for ⁶⁸Ga-labeling of peptides significantly impacts the resulting radiopharmaceutical's biodistribution, tumor uptake, and clearance profile. Preclinical studies directly comparing ⁶⁸Ga-HBED-CC, ⁶⁸Ga-DOTA, and ⁶⁸Ga-NOTA labeled peptides targeting the prostate-specific membrane antigen (PSMA) have demonstrated distinct differences in their in vivo behavior.
Generally, ⁶⁸Ga-HBED-CC conjugated peptides have shown the potential for high tumor uptake. However, this can be accompanied by higher retention in non-target organs, particularly the kidneys, compared to DOTA and NOTA analogues.[1][2] The acyclic nature of HBED-CC allows for rapid and efficient radiolabeling at room temperature, a significant logistical advantage.[3] In contrast, macrocyclic chelators like DOTA often require heating to achieve high radiolabeling yields. The physicochemical properties of the entire radiolabeled peptide, including the chelator, influence its metabolic stability and overall pharmacokinetics.[1]
Comparative Performance Data
The following tables summarize quantitative data from a preclinical comparative study of PSMA-targeted peptides labeled with ⁶⁸Ga using DOTA, NOTA, and HBED-CC chelators. The data is presented as the percentage of injected dose per gram of tissue (%ID/g) at various time points post-injection in a murine model.[1]
Table 1: Biodistribution of ⁶⁸Ga-labeled PSMA-targeting Peptides (%ID/g) [1]
| Organ | 1 hour p.i. | 2 hours p.i. | 3 hours p.i. |
| ⁶⁸Ga-DOTA-PSMA | ⁶⁸Ga-NOTA-PSMA | ⁶⁸Ga-HBED-CC-PSMA | |
| Blood | 0.8 ± 0.2 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| 0.6 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 | |
| 1.1 ± 0.2 | 0.7 ± 0.1 | 0.5 ± 0.1 | |
| Liver | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.6 ± 0.1 |
| 0.9 ± 0.1 | 0.5 ± 0.1 | 0.4 ± 0.1 | |
| 1.5 ± 0.3 | 1.0 ± 0.2 | 0.8 ± 0.1 | |
| Spleen | 0.5 ± 0.1 | 0.3 ± 0.1 | 0.2 ± 0.0 |
| 0.4 ± 0.1 | 0.2 ± 0.0 | 0.2 ± 0.0 | |
| 1.8 ± 0.4 | 1.2 ± 0.2 | 1.0 ± 0.2 | |
| Kidneys | 26.5 ± 6.9 | 11.9 ± 1.0 | 11.4 ± 2.8 |
| 106.0 ± 23.0 | 34.7 ± 5.7 | 25.9 ± 4.9 | |
| 75.1 ± 15.1 | 58.9 ± 10.5 | 50.1 ± 9.8 | |
| Tumor (PSMA+) | 19.5 ± 1.8 | 24.8 ± 1.1 | 19.5 ± 5.1 |
| 42.2 ± 6.7 | 35.6 ± 4.5 | 29.8 ± 3.7 | |
| 25.7 ± 4.9 | 28.9 ± 5.2 | 26.9 ± 5.6 |
Table 2: Tumor-to-Organ Ratios [1]
| Ratio | 1 hour p.i. | 2 hours p.i. | 3 hours p.i. |
| ⁶⁸Ga-DOTA-PSMA | ⁶⁸Ga-NOTA-PSMA | ⁶⁸Ga-HBED-CC-PSMA | |
| Tumor/Blood | 24.4 | 62.0 | 65.0 |
| 70.3 | 118.7 | 149.0 | |
| 23.4 | 41.3 | 53.8 | |
| Tumor/Liver | 16.3 | 31.0 | 32.5 |
| 46.9 | 71.2 | 74.5 | |
| 17.1 | 28.9 | 33.6 | |
| Tumor/Kidney | 0.7 | 2.1 | 1.7 |
| 0.4 | 1.0 | 1.2 | |
| 0.3 | 0.5 | 0.5 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments involved in the assessment of ⁶⁸Ga-labeled peptides.
Radiolabeling of Peptides with ⁶⁸Ga
Objective: To radiolabel a peptide conjugated with a chelator (HBED-CC, DOTA, or NOTA) with ⁶⁸Ga.
Materials:
-
⁶⁸Ge/⁶⁸Ga generator
-
Peptide-chelator conjugate (e.g., PSMA-HBED-CC)
-
Sodium acetate (B1210297) buffer (0.25 M)
-
Hydrochloric acid (0.05 M)
-
C18 Sep-Pak cartridge
-
Ethanol (B145695) (70%)
-
Saline (0.9%)
-
Heating block or water bath (for DOTA labeling)
-
Radio-TLC or radio-HPLC system for quality control
Procedure:
-
Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator using 0.05 M HCl.
-
Dissolve the peptide-chelator conjugate in sodium acetate buffer.
-
For ⁶⁸Ga-HBED-CC , mix the ⁶⁸GaCl₃ eluate with the peptide solution at room temperature. The reaction is typically complete within 5-10 minutes.
-
For ⁶⁸Ga-DOTA , mix the ⁶⁸GaCl₃ eluate with the peptide solution and heat the reaction mixture at 95-105°C for 5-15 minutes.
-
For ⁶⁸Ga-NOTA , the labeling can often be performed at room temperature, similar to HBED-CC, though gentle heating may sometimes be used to improve efficiency.
-
After the reaction, purify the radiolabeled peptide using a pre-conditioned C18 Sep-Pak cartridge.
-
Wash the cartridge with water to remove unreacted ⁶⁸Ga.
-
Elute the purified ⁶⁸Ga-labeled peptide from the cartridge with a small volume of 70% ethanol followed by saline.
-
Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
In Vitro Serum Stability Assay
Objective: To assess the stability of the ⁶⁸Ga-labeled peptide in human serum over time.
Materials:
-
⁶⁸Ga-labeled peptide
-
Human serum
-
Incubator or water bath (37°C)
-
Trifluoroacetic acid (TFA)
-
Centrifuge
-
Radio-HPLC system
Procedure:
-
Add a known amount of the ⁶⁸Ga-labeled peptide to a vial containing human serum.
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 30, 60, 120 minutes), take an aliquot of the serum mixture.
-
To precipitate the serum proteins, add an equal volume of acetonitrile containing 0.1% TFA to the aliquot.
-
Vortex the sample and then centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and analyze it using a radio-HPLC system to quantify the percentage of intact radiolabeled peptide remaining.
In Vivo Biodistribution Study in a Murine Model
Objective: To determine the uptake and clearance of the ⁶⁸Ga-labeled peptide in various organs and tissues over time.
Materials:
-
⁶⁸Ga-labeled peptide
-
Tumor-bearing mice (e.g., with xenografts of human cancer cells)
-
Anesthesia
-
Gamma counter
-
Dissection tools
-
Scales for weighing organs
Procedure:
-
Administer a known amount of the ⁶⁸Ga-labeled peptide to each mouse via intravenous injection (e.g., tail vein).
-
At predetermined time points (e.g., 1, 2, 3 hours post-injection), euthanize a group of mice.
-
Dissect and collect major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, and tumor).
-
Weigh each organ/tissue sample.
-
Measure the radioactivity in each sample using a gamma counter.
-
Calculate the uptake in each organ/tissue as the percentage of the injected dose per gram of tissue (%ID/g).
Visualizing Experimental Workflows
Conclusion
The choice of chelator for ⁶⁸Ga-labeling of peptides is a critical decision in the development of new radiopharmaceuticals. While ⁶⁸Ga-HBED-CC offers the advantage of rapid, room-temperature labeling and can lead to high tumor uptake, it may also result in higher background activity in non-target organs like the kidneys compared to its macrocyclic counterparts, DOTA and NOTA. The optimal choice of chelator will depend on the specific application, the targeting peptide, and the desired pharmacokinetic profile. For applications where very high tumor-to-background ratios are paramount and rapid clearance is essential, macrocyclic chelators like NOTA may be preferable. However, the ease of use and high labeling efficiency of HBED-CC make it a very attractive option, particularly for kit-based preparations in a clinical setting. Further research focusing on direct head-to-head comparisons of the in vivo stability and metabolism of peptides labeled with these three chelators will provide a more complete understanding and guide the rational design of future ⁶⁸Ga-based radiopharmaceuticals.
References
validation of HBED-CC-tris(tert-butyl ester) conjugates in animal models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Gallium-68 (⁶⁸Ga) labeled HBED-CC (N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid) conjugates against other prevalent chelating agents and fluorine-18 (B77423) labeled tracers used in preclinical positron emission tomography (PET) imaging. The focus is on performance in animal models, supported by experimental data, to inform the selection of tracers for radiopharmaceutical development.
Executive Summary
The choice of a chelator for radiometal-based imaging agents is critical, as it influences not only radiochemical yield and stability but also the in vivo pharmacokinetic and targeting properties of the conjugate. The acyclic chelator HBED-CC has emerged as a highly effective agent for complexing ⁶⁸Ga, demonstrating rapid, high-yield labeling under mild conditions. When conjugated to targeting vectors, particularly for the Prostate-Specific Membrane Antigen (PSMA), ⁶⁸Ga-PSMA-HBED-CC (also known as ⁶⁸Ga-PSMA-11) has shown excellent performance. This guide compares its preclinical validation data against conjugates using macrocyclic chelators like DOTA and NOTA, and against widely used ¹⁸F-labeled PSMA-targeting tracers.
Comparison of Chelators for ⁶⁸Ga-labeled PSMA-Targeting Conjugates
The selection of a chelator for a PSMA-targeting peptide significantly impacts tumor uptake, clearance kinetics, and overall imaging quality. A key preclinical study compared PSMA-targeting agents using three different chelators—DOTA, NOTA, and HBED-CC—all conjugated to a similar Glu-urea-Lys targeting scaffold.
In Vitro Performance
Cellular uptake and internalization studies in PSMA-positive (PSMA+) PC3 PIP cells revealed significant differences among the chelator conjugates. The HBED-CC conjugate demonstrated superior cell-surface binding and internalization compared to the DOTA-based conjugate.[1]
In Vivo Biodistribution in Animal Models
Biodistribution studies in mice bearing PSMA+ PC3 PIP tumors are crucial for evaluating in vivo performance. The data below, summarized from key preclinical comparisons, highlights the tissue uptake properties at 1-hour post-injection, presented as a percentage of the injected dose per gram of tissue (%ID/g).
Table 1: Comparative Biodistribution of ⁶⁸Ga-labeled PSMA Conjugates (1-hour post-injection)
| Organ/Tissue | ⁶⁸Ga-DOTA-PSMA | ⁶⁸Ga-NOTA-PSMA | ⁶⁸Ga-HBED-CC-PSMA |
|---|---|---|---|
| PSMA+ Tumor | 2.7 ± 0.9 | 4.6 ± 0.6 | 3.5 ± 0.5 |
| Kidney | 10.6 ± 2.6 | 31.0 ± 4.5 | 27.5 ± 3.8 |
| Liver | 0.4 ± 0.1 | 0.5 ± 0.1 | 0.8 ± 0.2 |
| Spleen | 0.2 ± 0.1 | 0.3 ± 0.1 | 2.8 ± 0.5 |
| Blood | 1.1 ± 0.3 | 0.9 ± 0.1 | 2.1 ± 0.4 |
| Salivary Gland | 0.9 ± 0.1 | 1.1 ± 0.1 | 2.1 ± 0.3 |
Data derived from Banerjee et al., Bioconjugate Chemistry, 2016.[2][3]
Key Observations:
-
Tumor Uptake: The NOTA-based conjugate showed the highest tumor uptake at 1 hour, although there was no significant difference in tumor uptake among the three agents at later time points (2 and 3 hours).[1][2]
-
Clearance & Retention: The HBED-CC conjugate (⁶⁸Ga-PSMA-11) demonstrated the highest retention in normal tissues, including the kidney, blood, and spleen, up to 3 hours post-injection.[2][3] In contrast, the NOTA-based tracer showed the fastest clearance from all tissues.[2][3]
-
Chelator Influence: The choice of chelator intrinsically affects the biological properties of the tracer. The simple replacement of HBED-CC with DOTA has been shown to dramatically reduce the in vivo imaging quality, suggesting that the HBED-CC moiety itself contributes favorably to the PSMA binding of the pharmacophore.[4]
Comparison: ⁶⁸Ga-HBED-CC-PSMA vs. ¹⁸F-labeled PSMA Tracers
While ⁶⁸Ga-PSMA-11 is widely used, ¹⁸F-labeled PSMA tracers such as ¹⁸F-PSMA-1007 and ¹⁸F-DCFPyL offer logistical advantages like a longer half-life and potentially higher image resolution. Preclinical and clinical comparisons provide insights into their respective biodistribution profiles.
Biodistribution and Clearance Routes
A primary difference lies in their excretion pathways. ⁶⁸Ga-PSMA-11 is predominantly cleared through the urinary system, leading to high bladder activity that can obscure pelvic lesions.[5] In contrast, ¹⁸F-PSMA-1007 shows mainly hepatobiliary excretion, resulting in significantly lower urinary activity but higher background signal in the liver and gallbladder.[5]
Table 2: Comparative Biodistribution (SUVmean) of ⁶⁸Ga-PSMA-11 vs. ¹⁸F-PSMA-1007 in Patients
| Organ/Tissue | ⁶⁸Ga-PSMA-11 | ¹⁸F-PSMA-1007 |
|---|---|---|
| Liver | 5.4 ± 1.7 | 11.7 ± 3.9 |
| Spleen | 8.1 ± 3.5 | 11.2 ± 3.5 |
| Kidney | 18.9 (Median) | 10.9 (Median) |
| Bladder | 15.3 (Median) | 3.1 (Median) |
| Blood Pool | 2.4 ± 0.5 | 2.5 ± 0.6 |
Data derived from studies comparing patient biodistribution.[2][5][6]
Key Observations:
-
Urinary vs. Hepatic Clearance: ¹⁸F-PSMA-1007's low bladder activity is a distinct advantage for detecting local recurrences in the prostate bed.[5]
-
Background Uptake: ¹⁸F-PSMA-1007 shows significantly higher uptake in the liver and spleen compared to ⁶⁸Ga-PSMA-11.[2][6]
-
Tumor-to-Background Ratios: When comparing with ¹⁸F-DCFPyL, studies have shown that it provides a higher tumor-to-background ratio when the kidney is used as a reference organ, while ratios are comparable when using the liver as a reference.
Visualizing Workflows and Pathways
Experimental Workflow for Preclinical Evaluation
The logical flow for evaluating a new radiolabeled conjugate in an animal model involves synthesis, quality control, and in vivo studies.
Caption: Workflow for synthesis and preclinical validation of a ⁶⁸Ga-HBED-CC conjugate.
PSMA-Mediated Signaling Pathway
PSMA is not merely a passive cell-surface receptor for imaging; its enzymatic activity modulates key signaling pathways that promote prostate cancer cell survival and proliferation. Understanding this pathway is crucial for drug development professionals. PSMA's carboxypeptidase function cleaves glutamate (B1630785) from substrates, which in turn activates the metabotropic glutamate receptor 1 (mGluR1). This triggers a cascade involving Phosphoinositide 3-kinase (PI3K) and Akt, promoting cell survival.
Caption: PSMA-mediated activation of the PI3K/Akt signaling pathway in prostate cancer.
Experimental Protocols
Protocol for ⁶⁸Ga-HBED-CC Radiolabeling
This protocol describes a typical manual or semi-automated synthesis for labeling a PSMA-HBED-CC conjugate.
-
Generator Elution: Elute a ⁶⁸Ge/⁶⁸Ga generator with 4-5 mL of 0.05 M HCl to obtain ⁶⁸GaCl₃.
-
Precursor Preparation: Dissolve 5-10 µg (approximately 5-10 nmol) of the HBED-CC conjugated peptide in 1 mL of a suitable buffer, such as 0.25 M sodium acetate (B1210297) solution or HEPES buffer.
-
Reaction: Add the buffered peptide solution to the ⁶⁸GaCl₃ eluate in a shielded reaction vial. Adjust the pH of the mixture to between 4.0 and 4.5.
-
Heating: Heat the reaction mixture at 95-105°C for 5-10 minutes.[4][7] Note: Some HBED-CC conjugates can be labeled efficiently at room temperature, but heating is often used to ensure high and reproducible yields.[4]
-
Purification: After cooling, pass the reaction mixture through a pre-conditioned C18 Sep-Pak cartridge to trap the labeled product and separate it from unreacted ⁶⁸Ga and hydrophilic impurities.
-
Elution & Formulation: Wash the cartridge with sterile water. Elute the final product, [⁶⁸Ga]Ga-HBED-CC-conjugate, using 0.5-1 mL of 50-70% ethanol, followed by formulation in sterile saline or a phosphate (B84403) buffer solution for injection.[7]
-
Quality Control: Determine the Radiochemical Yield (RCY) and Radiochemical Purity (RCP) using methods like ITLC or RP-HPLC. An RCP of >95% is typically required for in vivo use.
Protocol for Animal Biodistribution Study
This protocol outlines a standard ex vivo biodistribution study in tumor-bearing mice.
-
Animal Model: Use male athymic nude mice, 4-6 weeks old, bearing subcutaneous tumors (e.g., PSMA+ PC3 PIP xenografts). Tumors should reach a size of approximately 100-200 mm³.
-
Radiotracer Administration: Administer a defined amount of activity (e.g., 1-2 MBq or ~30-50 µCi) of the purified radiotracer to each mouse via intravenous tail vein injection. The injection volume should be approximately 100 µL.
-
Time Points: Euthanize groups of mice (n=3-5 per group) at selected time points post-injection (e.g., 15 min, 1 hr, 2 hr, 3 hr).
-
Tissue Collection: Immediately following euthanasia, dissect and collect relevant organs and tissues (e.g., tumor, blood, heart, lungs, liver, spleen, kidneys, muscle, bone, salivary glands).
-
Measurement: Weigh each tissue sample and measure its radioactivity using a calibrated gamma counter. A standard of the injected dose should also be counted to allow for decay correction and accurate calculation.
-
Data Analysis: Calculate the tracer uptake in each tissue as the percentage of the injected dose per gram of tissue (%ID/g).[8] This normalizes the data for organ weight and allows for comparison across different animals and studies. Target-to-background ratios (e.g., tumor-to-muscle) can also be calculated to assess imaging contrast.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. Evaluating the biodistribution for [68Ga]Ga-PSMA-11 and [18F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [논문]Evaluating the biodistribution for [ 68 Ga]Ga-PSMA-11 and [ 18 F]F-PSMA-1007 PET/CT with an inter- and intrapatient based analysis [scienceon.kisti.re.kr]
A Comparative Analysis of HBED-CC, DOTA, and NOTA Chelators for Radiopharmaceutical Development
For Immediate Release
In the rapidly evolving field of radiopharmaceuticals, the choice of chelator is a critical determinant of the ultimate success of a diagnostic or therapeutic agent. The chelator, a molecule that binds to the radiometal, profoundly influences the stability, radiolabeling efficiency, and in vivo pharmacokinetic properties of the entire radiopharmaceutical conjugate. This guide provides an objective, data-driven comparison of three widely utilized chelators: the acyclic chelator N,N'-bis(2-hydroxy-5-(carboxyethyl)benzyl)ethylenediamine-N,N'-diacetic acid (HBED-CC) and the macrocyclic chelators 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) and 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This analysis is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
Executive Summary
HBED-CC, DOTA, and NOTA each present a unique profile of advantages and disadvantages. HBED-CC offers exceptionally high stability for Gallium-68 and allows for convenient room temperature labeling, but its utility is largely limited to this radionuclide. DOTA stands out for its versatility, forming stable complexes with a wide array of radiometals including therapeutic isotopes like Lutetium-177, though it often requires heating for efficient radiolabeling. NOTA provides a balance of high stability for Gallium-68 and Copper-64 with the benefit of mild, room temperature labeling conditions, making it ideal for sensitive biomolecules. The selection of the optimal chelator is therefore contingent on the specific radiometal, the nature of the targeting molecule, and the intended clinical application.
Comparative Data Overview
The following tables summarize the key performance characteristics of HBED-CC, DOTA, and NOTA based on experimental data from comparative studies.
Table 1: General Properties and Radiolabeling Conditions
| Feature | HBED-CC | DOTA | NOTA |
| Structure Type | Acyclic | Macrocyclic | Macrocyclic |
| Primary Radionuclide(s) | ⁶⁸Ga | ⁶⁸Ga, ¹⁷⁷Lu, ⁶⁴Cu, ⁸⁹Zr | ⁶⁸Ga, ⁶⁴Cu |
| Typical Labeling Temp. | Room Temperature | 80-100°C | Room Temperature |
| Typical Labeling pH | 4.0 - 4.5[1] | 3.5 - 5.5 | 3.5 - 5.5 |
| Ga-Complex Stability (log K) | ~38.5[1] | ~21.3[2] | ~31.1[2] |
Table 2: Performance with Gallium-68 (⁶⁸Ga)
| Performance Metric | ⁶⁸Ga-HBED-CC | ⁶⁸Ga-DOTA | ⁶⁸Ga-NOTA |
| Radiochemical Yield | >95% at RT[2] | >95% with heating[2] | >95% at RT[2] |
| In Vitro Stability | High | High | Very High[3] |
| In Vivo Clearance | Slower clearance from normal tissues[2][4] | Faster clearance than HBED-CC[2] | Fastest clearance from normal tissues[2][4] |
| Tumor Uptake (PSMA model) | High and retained[2] | Lower initial uptake than NOTA[2][4] | High initial uptake[2] |
| Kidney Retention | Higher retention[2] | Lower retention | Moderate initial uptake, fast clearance[2] |
Table 3: Performance with Other Key Radiometals
| Radiometal | HBED-CC | DOTA | NOTA |
| Lutetium-177 (¹⁷⁷Lu) | Not suitable | Gold Standard ; forms stable complexes | Less commonly used, lower stability than DOTA |
| Copper-64 (⁶⁴Cu) | Not commonly used | Forms complexes, but with in vivo instability leading to high liver uptake[5][6] | Forms highly stable complexes with low liver uptake[5][6][7] |
In-Depth Analysis
Chemical Structure and Stability
The structural differences between the acyclic HBED-CC and the macrocyclic DOTA and NOTA are fundamental to their chelating properties. Macrocyclic chelators like DOTA and NOTA pre-organize their donor atoms in a cavity, which generally leads to higher thermodynamic stability and kinetic inertness of the resulting radiometal complex. This is often referred to as the "macrocyclic effect."
HBED-CC, despite being an acyclic chelator, exhibits an exceptionally high thermodynamic stability constant with Gallium-68 (log K ≈ 38.5), surpassing both DOTA and NOTA.[1] This high stability is attributed to its hexadentate nature and the strong binding of the phenolate (B1203915) groups to the Ga³⁺ ion. However, the flexibility of acyclic chelators can sometimes lead to in vivo instability and transchelation to other biological molecules, though for ⁶⁸Ga-HBED-CC, the complex is reported to be stable in vivo.
DOTA is a highly versatile chelator due to its ability to form stable complexes with a wide range of trivalent metals, including diagnostic (⁶⁸Ga) and therapeutic (¹⁷⁷Lu, ⁹⁰Y) radionuclides.[8] This makes it a cornerstone for theranostic applications, where the same targeting molecule can be used for both imaging and therapy.
NOTA's smaller macrocyclic ring is an almost perfect fit for the ionic radius of Ga³⁺, resulting in a very high stability constant (log K ≈ 31.1) and excellent in vivo stability.[2] For ⁶⁴Cu, NOTA also forms more stable complexes compared to DOTA, which is prone to in vivo dissociation, leading to undesirable accumulation of the radiometal in the liver.[5][6][7]
Caption: Structural comparison and radiometal complexation of HBED-CC, DOTA, and NOTA.
Radiolabeling Efficiency
A significant practical advantage of both HBED-CC and NOTA is their ability to efficiently chelate ⁶⁸Ga at room temperature, often in a matter of minutes.[2][9] This is particularly beneficial for the development of "kit-type" formulations and for labeling temperature-sensitive biomolecules like antibodies. In contrast, the rigid macrocyclic structure of DOTA necessitates heating (typically 80-100°C) to achieve high radiochemical yields with ⁶⁸Ga in a reasonable timeframe.[10] This requirement for heating can complicate the radiolabeling process and may not be suitable for all targeting vectors.
For ¹⁷⁷Lu, DOTA is the chelator of choice, and radiolabeling is typically performed at elevated temperatures (around 95°C) to ensure efficient incorporation of the radiometal.[11]
For ⁶⁴Cu, both DOTA and NOTA can be radiolabeled at milder conditions than required for ⁶⁸Ga-DOTA, though NOTA generally offers faster kinetics and higher efficiency at lower concentrations.[12]
Caption: Generalized workflow for the comparative evaluation of radiopharmaceutical performance.
In Vivo Performance
The choice of chelator can have a dramatic impact on the in vivo biodistribution and pharmacokinetics of a radiopharmaceutical. A preclinical study directly comparing PSMA-targeted agents with HBED-CC, DOTA, and NOTA chelators for ⁶⁸Ga imaging provided valuable insights.[2][4]
-
⁶⁸Ga-NOTA-PSMA demonstrated the most favorable characteristics, with high tumor uptake and the fastest clearance from normal tissues, including the kidneys. This leads to high tumor-to-background ratios at clinically relevant time points.[2][4]
-
⁶⁸Ga-HBED-CC-PSMA showed the highest retention in normal tissues like the kidneys, blood, and spleen. While tumor uptake was high and sustained, the slower clearance from non-target organs could result in a lower imaging contrast compared to the NOTA-based agent.[2][4]
-
⁶⁸Ga-DOTA-PSMA exhibited rapid clearance from normal tissues, but its initial tumor uptake was lower compared to the NOTA- and HBED-CC-conjugated tracers in the same study.[2]
For ⁶⁴Cu , the superior in vivo stability of the NOTA complex is a key advantage. Studies have shown that ⁶⁴Cu-DOTA conjugates can lead to significant liver uptake, likely due to the dissociation of ⁶⁴Cu²⁺ from the chelator and its subsequent trapping in the liver.[5][6] In contrast, ⁶⁴Cu-NOTA conjugates exhibit much lower liver accumulation, indicating better in vivo stability.[5][7]
For ¹⁷⁷Lu , ¹⁷⁷Lu-DOTA conjugates are the clinical standard for peptide receptor radionuclide therapy (PRRT). They have demonstrated a favorable balance of high stability, allowing for effective delivery of the therapeutic dose to the tumor, and appropriate clearance kinetics.
Experimental Protocols
Detailed and validated experimental protocols are essential for the accurate comparison of chelator performance. Below are outlines of key methodologies.
Protocol 1: ⁶⁸Ga Radiolabeling Efficiency
-
Preparation: A stock solution of the chelator-conjugated peptide/antibody is prepared in high-purity water or a suitable buffer. The ⁶⁸GaCl₃ is obtained from a ⁶⁸Ge/⁶⁸Ga generator elution.
-
Reaction: To a reaction vial, add the chelator conjugate solution, a buffer (e.g., sodium acetate (B1210297) or HEPES, to maintain a pH of ~4.0-4.5), and the ⁶⁸GaCl₃ eluate.
-
Incubation: For HBED-CC and NOTA, the reaction mixture is typically incubated at room temperature for 5-10 minutes. For DOTA, the mixture is heated to 95°C for 10-15 minutes.
-
Quenching: The reaction can be stopped by adding a solution of DTPA or EDTA to complex any free ⁶⁸Ga.
-
Analysis: The radiochemical purity is determined by radio-TLC or radio-HPLC. The mobile phase and stationary phase are chosen to effectively separate the radiolabeled conjugate from free ⁶⁸Ga. The radiochemical yield is calculated as the percentage of activity associated with the product peak relative to the total activity.
Protocol 2: In Vitro Serum Stability Assay
-
Preparation: The purified radiolabeled conjugate is added to fresh human serum to a final concentration relevant to in vivo studies.
-
Incubation: The serum mixture is incubated at 37°C.
-
Sampling: Aliquots are taken at various time points (e.g., 30 min, 1h, 2h, 4h, 24h).
-
Analysis: To precipitate proteins, an equal volume of cold acetonitrile (B52724) or ethanol (B145695) is added to each sample, followed by centrifugation. The supernatant is then analyzed by radio-TLC or radio-HPLC to determine the percentage of intact radiopharmaceutical versus released radiometal or degraded products.
Protocol 3: In Vivo Biodistribution Study in Tumor-Bearing Mice
-
Animal Model: Tumor-bearing mice (e.g., with subcutaneous xenografts of a relevant cancer cell line) are used.
-
Injection: A known amount of the purified radiopharmaceutical is injected intravenously into each mouse.
-
Distribution: At predetermined time points (e.g., 1h, 2h, 4h, 24h post-injection), cohorts of mice are euthanized.
-
Organ Harvesting: Blood, major organs (heart, lungs, liver, spleen, kidneys, etc.), and the tumor are collected, weighed, and their radioactivity is measured in a gamma counter.
-
Data Analysis: The uptake in each tissue is calculated and expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for direct comparison of the biodistribution profiles of the different radiopharmaceuticals.
Conclusion
The selection of a chelator for radiopharmaceutical development is a multi-faceted decision that requires careful consideration of the radiometal to be used, the nature of the targeting biomolecule, and the desired in vivo performance.
-
HBED-CC is an excellent choice for ⁶⁸Ga when rapid, room-temperature labeling is a priority, although its pharmacokinetic profile may need to be optimized for specific applications due to slower clearance from non-target organs. Its use is largely limited to ⁶⁸Ga.
-
DOTA is the most versatile chelator, indispensable for theranostic applications involving radiometals like ¹⁷⁷Lu . While its labeling with ⁶⁸Ga requires heating, its proven stability with a wide range of radionuclides makes it a robust and reliable choice for many applications.
-
NOTA offers a compelling balance of high stability and mild labeling conditions for ⁶⁸Ga and ⁶⁴Cu . For ⁶⁸Ga-based diagnostics, it often provides superior in vivo performance with rapid clearance from non-target tissues. For ⁶⁴Cu, it is the preferred chelator over DOTA to avoid in vivo instability and high liver uptake.
Ultimately, the empirical data presented in this guide underscores the importance of a tailored approach to chelator selection, with the optimal choice being intrinsically linked to the specific goals of the radiopharmaceutical development program.
References
- 1. irjnm.tums.ac.ir [irjnm.tums.ac.ir]
- 2. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative evaluation of 68Ga-labelled TATEs: the impact of chelators on imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of 64Cu-DOTA-PSMA-3Q and 64Cu-NOTA-PSMA-3Q utilizing NOTA and DOTA as bifunctional chelators in prostate cancer: preclinical assessment and preliminary clinical PET/CT imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. article.cjcrcn.org [article.cjcrcn.org]
- 7. jnm.snmjournals.org [jnm.snmjournals.org]
- 8. Labelling of 90Y- and 177Lu-DOTA-Bioconjugates for Targeted Radionuclide Therapy: A Comparison among Manual, Semiautomated, and Fully Automated Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Assessing the Purity of HBED-CC-tris(tert-butyl ester) Diastereomers: A Comparative Guide
For researchers, scientists, and drug development professionals working with chelating agents, ensuring the stereochemical purity of compounds like N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid-tris(tert-butyl ester), or HBED-CC-tris(tert-butyl ester), is critical. This bifunctional chelator, particularly when used in the synthesis of radiopharmaceuticals for applications such as PET imaging, can exist as a mixture of diastereomers. The specific stereoisomeric form can significantly influence the in vivo stability, biodistribution, and overall efficacy of the final radiolabeled compound. This guide provides a comparative overview of analytical techniques for assessing the diastereomeric purity of HBED-CC-tris(tert-butyl ester), supported by experimental protocols and data.
High-Performance Liquid Chromatography (HPLC) vs. Supercritical Fluid Chromatography (SFC)
The two primary chromatographic techniques for the separation of diastereomers are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC). While both can achieve the desired separation, they offer different advantages in terms of speed, efficiency, and environmental impact.
High-Performance Liquid Chromatography (HPLC) is a well-established and widely accessible technique for chiral and diastereomeric separations. It offers a high degree of selectivity through a variety of available chiral stationary phases (CSPs) and mobile phase compositions.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase, SFC often provides faster analysis times and significantly reduces the consumption of organic solvents, making it a "greener" technique.
The following table summarizes a comparison of typical performance characteristics for HPLC and SFC in the context of diastereomeric separations.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Supercritical Fluid Chromatography (SFC) |
| Resolution (Rs) | Typically 1.5 - 3.0 | Often ≥ 2.0 |
| Analysis Time | 15 - 45 minutes | 3 - 15 minutes |
| Solvent Consumption | High (e.g., 20-50 mL per run) | Low (primarily CO2 with small % of co-solvent) |
| Method Development | Can be time-consuming | Generally faster due to rapid equilibration |
| Instrumentation Cost | Lower to moderate | Moderate to high |
| Environmental Impact | Higher due to organic solvent usage | Lower, considered a "green" technique |
Experimental Protocols
Below are detailed model protocols for assessing the diastereomeric purity of HBED-CC-tris(tert-butyl ester) using both HPLC and SFC. These protocols are based on established principles of chiral chromatography.
High-Performance Liquid Chromatography (HPLC) Protocol
Objective: To separate and quantify the diastereomers of HBED-CC-tris(tert-butyl ester) using chiral HPLC.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® IA, IB, or IC) |
| Mobile Phase | Isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% Trifluoroacetic acid (TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve HBED-CC-tris(tert-butyl ester) in the mobile phase to a concentration of 1 mg/mL. |
Supercritical Fluid Chromatography (SFC) Protocol
Objective: To achieve a rapid separation of HBED-CC-tris(tert-butyl ester) diastereomers using chiral SFC.
Instrumentation:
-
SFC system with a CO2 pump, co-solvent pump, autosampler, column oven, back pressure regulator, and a UV detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Chiralpak® IA, IB, or IC) |
| Mobile Phase | Supercritical CO2 and Methanol with 0.1% Trifluoroacetic acid (TFA) as a gradient |
| Gradient | 5% to 40% Methanol over 5 minutes |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40°C |
| Detection Wavelength | 280 nm |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve HBED-CC-tris(tert-butyl ester) in Methanol to a concentration of 1 mg/mL. |
Alternative Chelating Agents and Their Purity Assessment
While HBED-CC is a highly effective chelator for Gallium-68, other bifunctional chelators are also widely used in nuclear medicine and require stringent purity control.
-
DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid): When functionalized for conjugation, such as in DOTA-tris(t-butyl ester), it can also possess chiral centers leading to diastereomers. The purity of these derivatives is typically assessed using reversed-phase HPLC, often coupled with mass spectrometry (LC-MS) for confirmation of identity. Chiral HPLC methods can be developed for specific DOTA derivatives if stereoisomeric separation is required.
-
NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid): Similar to DOTA, functionalized NOTA derivatives like NOTA-tris(t-butyl ester) can exist as stereoisomers. Their purity is also commonly analyzed by reversed-phase HPLC and LC-MS.
-
Desferrioxamine (DFO): As a natural siderophore, DFO has a defined stereochemistry. However, synthetic derivatives of DFO may introduce additional chiral centers, necessitating diastereomeric purity assessment, typically by HPLC.
The analytical approach for these alternatives generally follows the same principles as for HBED-CC-tris(tert-butyl ester), with HPLC being the most common technique for purity determination. The choice of stationary and mobile phases would be adapted based on the specific physicochemical properties of the chelator derivative.
Visualizing the Workflow
To aid in the selection and implementation of an appropriate analytical method, the following diagrams illustrate the experimental workflow and a decision-making process.
Conclusion
The assessment of diastereomeric purity is a crucial step in the quality control of HBED-CC-tris(tert-butyl ester) and other chiral chelating agents used in drug development and radiopharmacy. Both HPLC and SFC are powerful techniques capable of achieving the necessary separation. While HPLC is a robust and widely available method, SFC offers significant advantages in terms of speed and reduced environmental impact. The choice of method will depend on the specific requirements of the laboratory, including the need for high throughput and sustainability considerations. The provided protocols and comparative data serve as a valuable resource for researchers and scientists in establishing reliable methods for the quality control of these important compounds.
Navigating the Path to Clinic: A Comparative Guide to HBED-CC Based Tracers
For researchers, scientists, and drug development professionals, the journey of a novel radiotracer from bench to bedside is fraught with challenges. A key consideration in this translational pathway is the choice of chelator, a molecule that securely binds a radioisotope to a targeting vector. This guide provides a comprehensive comparison of tracers based on N,N'-bis[2-hydroxy-5-(carboxyethyl)benzyl]ethylenediamine-N,N'-diacetic acid (HBED-CC), a chelator gaining significant traction, against other established alternatives, with a focus on the practical aspects of clinical translation.
HBED-CC has emerged as a promising chelator, particularly for Gallium-68 (⁶⁸Ga), due to its ability to form stable complexes at room temperature, a significant advantage for in-house radiopharmacies. This guide will delve into the performance of HBED-CC based tracers, primarily focusing on the widely studied Prostate-Specific Membrane Antigen (PSMA)-targeted agent, [⁶⁸Ga]Ga-PSMA-HBED-CC (also known as [⁶⁸Ga]Ga-PSMA-11), and compare it with other relevant tracers.
Performance Showdown: HBED-CC vs. The Alternatives
The clinical utility of a radiotracer is determined by a combination of factors including its radiolabeling efficiency, in vivo stability, pharmacokinetic profile, and imaging characteristics. Here, we compare [⁶⁸Ga]Ga-PSMA-HBED-CC with other PSMA-targeted tracers utilizing different chelators like DOTA and NOTA, as well as with the earlier generation imaging agent, ¹⁸F-Choline.
Radiolabeling and Synthesis
A crucial advantage of the HBED-CC chelator is the mild conditions required for radiolabeling. Unlike DOTA-based chelators that often necessitate heating, HBED-CC allows for efficient ⁶⁸Ga labeling at room temperature.[1] This simplifies the synthesis process, reduces the risk of degrading heat-sensitive targeting molecules, and is more amenable to automated synthesis modules.[2][3]
| Chelator | Radiolabeling Conditions | Radiochemical Yield (Decay Corrected) | Synthesis Time |
| HBED-CC | Room Temperature | >98%[4] | ~11 minutes (automated)[4] |
| DOTA | 95°C | ~70-85% | ~25-35 minutes (automated)[3][4] |
| NOTA | Room Temperature | High | Comparable to HBED-CC |
Table 1: Comparison of Radiolabeling Parameters for ⁶⁸Ga-labeled Tracers.
Pharmacokinetics and Biodistribution
The pharmacokinetic profile of a tracer dictates its in vivo behavior, including its uptake in target tissues and clearance from non-target organs, which directly impacts image quality and patient radiation dose.
[⁶⁸Ga]Ga-PSMA-HBED-CC exhibits rapid clearance from the blood pool and high uptake in PSMA-expressing tissues.[5][6] When compared to DOTA- and NOTA-based PSMA tracers, [⁶⁸Ga]Ga-PSMA-HBED-CC demonstrates higher uptake and retention in normal organs such as the kidneys, spleen, and salivary glands.[5][6][7] However, it also shows high tumor uptake, leading to excellent tumor-to-background ratios.[6][8]
| Tracer | Key Biodistribution Characteristics |
| [⁶⁸Ga]Ga-PSMA-HBED-CC | High uptake in kidneys, submandibular glands, parotid glands, and duodenum.[9] High tumor uptake.[8][9] |
| [⁶⁸Ga]Ga-PSMA-I&T (DOTA-based) | Lower liver binding and higher blood pool retention compared to PSMA-HBED.[10] |
| [⁶⁸Ga]Ga-PSMA-617 (DOTA-based) | Lower spleen accumulation and faster kidney clearance compared to PSMA-HBED-CC.[7] |
| [¹⁸F]F-Choline | Lower detection rate for prostate cancer lesions, especially at low PSA levels, compared to [⁶⁸Ga]Ga-PSMA-HBED-CC.[1][8] |
Table 2: Comparative Biodistribution of PSMA-Targeted Tracers.
Clinical Performance and Imaging
The ultimate test for any tracer is its clinical performance. [⁶⁸Ga]Ga-PSMA-HBED-CC has demonstrated high detection rates for recurrent prostate cancer, even at low PSA levels.[8][11] In direct comparisons, it has shown superiority over ¹⁸F-Choline PET/CT.[1][8]
Intra-patient comparisons with the DOTA-based tracer [⁶⁸Ga]Ga-PSMA-I&T have suggested that [⁶⁸Ga]Ga-PSMA-HBED-CC may have a slightly higher diagnostic accuracy, with higher lesional uptake and better lesion contrast.[12] However, other studies have found the three commonly used ⁶⁸Ga-PSMA ligands (PSMA-11, PSMA-617, and PSMA-I&T) to be equally feasible in detecting biochemical relapse of prostate cancer.[13]
Experimental Protocols: A Look Under the Hood
To provide a practical resource, this section outlines the methodologies for key experiments cited in the comparison.
Automated Synthesis of [⁶⁸Ga]Ga-PSMA-HBED-CC
This protocol is adapted from a method for a cassette-based automated synthesis module.[2]
-
⁶⁸Ga Elution: The ⁶⁸Ge/⁶⁸Ga generator is eluted with 0.1 M HCl.
-
Cation Exchange: The eluate is passed through a cation exchange column.
-
Elution of ⁶⁸Ga: The ⁶⁸Ga is eluted from the column using a NaCl/HCl solution.
-
Reaction: The eluted ⁶⁸Ga is reacted with the PSMA-HBED-CC precursor (typically 10-15 µg) at room temperature in a sodium acetate/HCl buffer (pH 4.1).
-
Purification: The reaction mixture is purified using a C-18 SPE cartridge.
-
Sterile Filtration: The final product is passed through a sterile filter.
-
Quality Control: Radiochemical purity is assessed by reversed-phase HPLC and TLC.
Biodistribution Studies in Patients
This protocol is a generalized procedure based on clinical studies.[9][14]
-
Patient Preparation: Patients are typically asked to be well-hydrated.
-
Tracer Administration: A standard activity of [⁶⁸Ga]Ga-PSMA-HBED-CC (e.g., 109-150 MBq) is injected intravenously.[9][14]
-
PET/CT Imaging: Static whole-body PET/CT scans are acquired at specific time points post-injection (e.g., 10, 60, 130, and 175 minutes).[14]
-
Image Analysis: Regions of interest (ROIs) are drawn on the images to determine the tracer uptake in various organs and tumor lesions. Uptake is typically quantified as the Standardized Uptake Value (SUV).
Visualizing the Process
To better understand the workflows and molecular interactions, the following diagrams are provided.
References
- 1. Novel Preclinical and Radiopharmaceutical Aspects of [68Ga]Ga-PSMA-HBED-CC: A New PET Tracer for Imaging of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing capacity and synthesis of [68Ga]68-Ga-PSMA-HBED-CC with...: Ingenta Connect [ingentaconnect.com]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Preclinical Comparative Study of (68)Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Comparative Study of 68Ga-Labeled DOTA, NOTA, and HBED-CC Chelated Radiotracers for Targeting PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Biodistribution of [(68)Ga]PSMA-HBED-CC in Patients with Prostate Cancer: Characterization of Uptake in Normal Organs and Tumour Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic studies of [68 Ga]Ga-PSMA-11 in patients with biochemical recurrence of prostate cancer: detection, differences in temporal distribution and kinetic modelling by tissue type - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of PSMA-HBED and PSMA-I&T as diagnostic agents in prostate carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Differences in Distribution and Detection Rate of the [68Ga]Ga-PSMA Ligands PSMA-617, -I&T and -11—Inter-Individual Comparison in Patients with Biochemical Relapse of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodistribution and radiation dosimetry of (68)Ga-PSMA HBED CC-a PSMA specific probe for PET imaging of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ⁶⁸Ga-HBED-CC and Other PSMA Tracers for PET Imaging
Prostate-Specific Membrane Antigen (PSMA) has emerged as a pivotal target for the diagnosis and therapy of prostate cancer due to its significant overexpression on the surface of prostate cancer cells. This has led to the development of numerous radiolabeled small molecules for Positron Emission Tomography (PET) imaging, with ⁶⁸Ga-HBED-CC (also widely known as ⁶⁸Ga-PSMA-11) being one of the most extensively utilized tracers. This guide provides a detailed comparison of the imaging characteristics of ⁶⁸Ga-HBED-CC against other prominent PSMA tracers, supported by experimental data, to assist researchers, scientists, and drug development professionals in their selection of imaging agents.
Overview of PSMA Tracers
PSMA-targeted PET imaging agents typically consist of three key components: a PSMA-binding motif (commonly a urea-based inhibitor), a chelator for radiometal complexation, and the radionuclide itself. While ⁶⁸Ga-HBED-CC has been a benchmark, variations in these components have led to the development of other tracers with potentially different imaging properties. This comparison will focus on ⁶⁸Ga-HBED-CC and other commonly used ⁶⁸Ga- and ¹⁸F-labeled PSMA tracers.
Data Presentation: Quantitative Comparison of PSMA Tracers
The following tables summarize key quantitative data for ⁶⁸Ga-HBED-CC and other selected PSMA tracers.
Table 1: Radiochemical Characteristics
| Tracer | Precursor Amount (µg) | Reaction Temperature (°C) | Reaction Time (min) | Radiochemical Yield (%) | Radiochemical Purity (%) |
| ⁶⁸Ga-HBED-CC (PSMA-11) | 10 - 15 | 95 - 105 | 5 - 8 | >90 | >99 |
| ⁶⁸Ga-PSMA-617 | Not specified | 97 | 8 | Not specified | Not specified |
| ⁶⁸Ga-PSMA-I&T | Not specified | Not specified | Not specified | Not specified | Not specified |
| ¹⁸F-DCFPyL | Not specified | Not specified | Not specified | Not specified | Not specified |
Data synthesized from multiple sources providing ranges and typical values.[1][2][3]
Table 2: Preclinical Imaging Characteristics (In Vivo Animal Models)
| Tracer | Tumor Uptake (%ID/g) | Tumor-to-Muscle Ratio | Tumor-to-Blood Ratio |
| ⁶⁸Ga-HBED-CC (PSMA-11) | >8.5 (at 60 min) | >8.5 | >3.5 |
| ⁶⁸Ga-SC691 | Comparable or higher than ⁶⁸Ga-PSMA-11 | Not specified | Not specified |
%ID/g: percentage of injected dose per gram of tissue. Data is often time-point dependent.[4][5]
Table 3: Clinical Imaging Characteristics (Human Studies) - Biodistribution in Key Organs (SUVmax)
| Organ | ⁶⁸Ga-HBED-CC (PSMA-11) | ⁶⁸Ga-PSMA-617 | ⁶⁸Ga-PSMA-I&T | ¹⁸F-DCFPyL |
| Kidneys | 49.6 | Lower than PSMA-11 | Lower than PSMA-11 | Similar to ⁶⁸Ga-PSMA-11 |
| Salivary Glands | 16.1 - 17.3 | Lower than PSMA-11 | Lower than PSMA-11 | Similar to ⁶⁸Ga-PSMA-11 |
| Liver | 12.4 | Lower than PSMA-11 | Lower than PSMA-11 | Similar to ⁶⁸Ga-PSMA-11 |
| Spleen | 12.7 | Lower than PSMA-11 | Similar to PSMA-11 | Similar to ⁶⁸Ga-PSMA-11 |
| Bone (Normal) | Low | Higher than PSMA-11 | Not specified | Similar to ⁶⁸Ga-PSMA-11 |
| Blood Pool | Low | Higher than PSMA-11 | Higher than PSMA-11 | Similar to ⁶⁸Ga-PSMA-11 |
SUVmax values are median or mean values and can vary across studies.[6][7][8]
Table 4: Clinical Imaging Characteristics (Human Studies) - Lesion Detection and Uptake (SUVmax)
| Lesion Type | ⁶⁸Ga-HBED-CC (PSMA-11) (SUVmax) | ⁶⁸Ga-PSMA-617 (SUVmax) | ⁶⁸Ga-PSMA-I&T (SUVmax) | ¹⁸F-DCFPyL (SUVmax) |
| Primary Prostate Tumor | 10.6 ± 8.0 | 16.2 ± 20.6 | 15.7 ± 16.8 | Similar to ⁶⁸Ga-PSMA-11 |
| Lymph Node Metastases | Not specified | Not specified | Not specified | Similar to ⁶⁸Ga-PSMA-11 |
| Bone Metastases | 11.36 ± 9.22 | Not specified | Not specified | Similar to ⁶⁸Ga-PSMA-11 |
| Visceral Metastases | 11.2 | Not specified | Not specified | 28.7 |
Values represent mean ± standard deviation or median and are dependent on patient population and imaging protocol.[7][8][9] A retrospective study of 190 patients found no significant difference in the tumor lesion uptake and detection rate among ⁶⁸Ga-PSMA-11, ⁶⁸Ga-PSMA-617, and ⁶⁸Ga-PSMA-I&T.[7][10]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data.
Radiolabeling of ⁶⁸Ga-HBED-CC (PSMA-11)
The radiolabeling of PSMA-11 with Gallium-68 is a well-established procedure, often performed using an automated synthesis module.[4][11]
-
Elution: ⁶⁸Ga is eluted from a ⁶⁸Ge/⁶⁸Ga generator using hydrochloric acid (e.g., 0.05 M HCl).
-
Buffering: The pH of the ⁶⁸Ga eluate is adjusted to approximately 4.0-4.5 using a sodium acetate (B1210297) buffer.
-
Reaction: The PSMA-11 precursor (typically 10-15 µg) is added to the buffered ⁶⁸Ga solution.
-
Heating: The reaction mixture is heated at 95-105°C for 5-8 minutes.[2]
-
Purification: The labeled product is purified using a C18 Sep-Pak cartridge to remove unreacted ⁶⁸Ga and other impurities.
-
Formulation: The final product is eluted from the cartridge with ethanol (B145695) and diluted with saline for injection.
-
Quality Control: Radiochemical purity is assessed using radio-HPLC or radio-TLC.[1]
In Vitro Cell Binding and Internalization Assay
These assays are critical for evaluating the affinity and cellular uptake of the tracer.
-
Cell Culture: PSMA-positive prostate cancer cells (e.g., LNCaP) are cultured to near confluence in appropriate media.
-
Incubation: Cells are incubated with the radiolabeled tracer (e.g., [⁶⁸Ga]Ga-PSMA-11) at 37°C for various time points (e.g., 30 and 60 minutes).
-
Binding Assay: To determine total cell-associated radioactivity, cells are washed with cold PBS and lysed. The radioactivity in the lysate is measured using a gamma counter.
-
Internalization Assay: To differentiate between membrane-bound and internalized tracer, after incubation, cells are treated with an acidic buffer (e.g., glycine (B1666218) buffer, pH 2.8) to strip surface-bound radioactivity. The radioactivity in the acid wash (membrane-bound) and the cell lysate (internalized) are measured separately.[4][11]
In Vivo Animal Imaging and Biodistribution
Animal models, typically xenografts in immunodeficient mice, are used to assess the in vivo performance of the tracer.
-
Animal Model: PSMA-positive tumor cells (e.g., LNCaP) are subcutaneously injected into mice. Tumors are allowed to grow to a suitable size.
-
Tracer Injection: The radiolabeled tracer is administered intravenously to the tumor-bearing mice.
-
PET/CT Imaging: Dynamic or static PET/CT scans are acquired at various time points post-injection to visualize tracer biodistribution and tumor uptake.
-
Ex Vivo Biodistribution: After the final imaging session, animals are euthanized. Organs of interest (tumor, blood, muscle, kidneys, liver, spleen, etc.) are harvested, weighed, and the radioactivity is measured using a gamma counter to determine the percentage of injected dose per gram of tissue (%ID/g).[4]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to PSMA-targeted PET imaging.
Caption: Cellular mechanism of PSMA-targeted tracer uptake.
Caption: Workflow for evaluating PSMA PET tracers.
Caption: Key parameters for comparing PSMA tracers.
Discussion and Conclusion
⁶⁸Ga-HBED-CC (PSMA-11) has set a high standard for PSMA-targeted PET imaging, demonstrating excellent radiochemical properties, high tumor uptake, and favorable biodistribution.[4][11] It exhibits low uptake in most normal tissues, leading to high tumor-to-background ratios, with the notable exceptions of high physiological uptake in the kidneys, salivary glands, and spleen.[6]
Comparative studies with other ⁶⁸Ga-labeled tracers like PSMA-617 and PSMA-I&T have shown subtle differences in biodistribution. For instance, ⁶⁸Ga-PSMA-11 tends to have lower retention in the blood pool, bone, and muscle tissue, which could be a theoretical advantage.[7][10] However, in terms of lesion detection rates, especially in patients with biochemical recurrence, these three tracers have shown comparable performance.[7][10]
The development of ¹⁸F-labeled PSMA tracers, such as ¹⁸F-DCFPyL, offers logistical advantages due to the longer half-life of Fluorine-18 (110 minutes vs. 68 minutes for Gallium-68), allowing for centralized production and distribution.[12][13] Studies comparing ¹⁸F-DCFPyL to ⁶⁸Ga-PSMA-11 have generally found similar biodistribution and lesion detection rates.[8][13][14] Some data suggests that ¹⁸F-DCFPyL may have higher uptake in visceral lesions.[8] Another ¹⁸F-tracer, ¹⁸F-PSMA-1007, shows less urinary excretion which can be advantageous for pelvic imaging, but it has been associated with a higher rate of benign bone uptake.[13][14]
References
- 1. “One Method to Label Them All”: A Single Fully Automated Protocol for GMP-Compliant 68Ga Radiolabeling of PSMA-11, Transposable to PSMA-I&T and PSMA-617 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo comparative study of a novel 68Ga-labeled PSMA-targeted inhibitor and 68Ga-PSMA-11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biodistribution of [(68)Ga]PSMA-HBED-CC in Patients with Prostate Cancer: Characterization of Uptake in Normal Organs and Tumour Lesions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Differences in Distribution and Detection Rate of the [68Ga]Ga-PSMA Ligands PSMA-617, -I&T and -11—Inter-Individual Comparison in Patients with Biochemical Relapse of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparison of 18F-DCFPyL and 68Ga-PSMA-11 for 177Lu-PSMA-617 therapy patient selection [frontiersin.org]
- 9. jnm.snmjournals.org [jnm.snmjournals.org]
- 10. Differences in Distribution and Detection Rate of the [68Ga]Ga-PSMA Ligands PSMA-617, -I&T and -11-Inter-Individual Comparison in Patients with Biochemical Relapse of Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Standardization of the [68Ga]Ga-PSMA-11 Radiolabeling Protocol in an Automatic Synthesis Module: Assessments for PET Imaging of Prostate Cancer [mdpi.com]
- 12. Prostate tracers [18F]DCFPyL and [68Ga]PSMA comparison - Cyclotek [cyclotek.com]
- 13. urologytimes.com [urologytimes.com]
- 14. Comparison of 18F-based PSMA radiotracers with [68Ga]Ga-PSMA-11 in PET/CT imaging of prostate cancer-a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal Protocol for HBED-CC-tris(tert-butyl ester)
The proper disposal of any laboratory chemical is paramount for ensuring personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the disposal of HBED-CC-tris(tert-butyl ester), a bifunctional chelator used in research.
Based on available safety data, HBED-CC-tris(tert-butyl ester) is not classified as a hazardous substance or mixture[1]. However, it is crucial to follow institutional and local regulations, as waste disposal policies can vary. Prudent laboratory practice dictates that even non-hazardous chemical waste should be managed with care.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). While the substance is not classified as hazardous, standard laboratory safety protocols should always be observed.
| Personal Protective Equipment (PPE) | Specification |
| Eye Protection | Safety glasses or goggles |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) |
| Body Protection | Standard laboratory coat |
Step-by-Step Disposal Procedure
Follow this procedure to ensure the safe collection and disposal of HBED-CC-tris(tert-butyl ester) waste.
Step 1: Waste Segregation Collect waste containing HBED-CC-tris(tert-butyl ester) separately from other waste streams. Do not mix this waste with incompatible materials, such as strong acids, bases, or oxidizing agents[2]. Aqueous waste should be collected separately from organic solvent waste[3].
Step 2: Container Selection and Labeling
-
Select a Container : Choose a container that is chemically compatible with the waste. The original container is often a suitable choice if it is in good condition[2]. Ensure the container is free from damage and has a secure, leak-proof closure[4].
-
Label the Container : Clearly label the waste container as "Waste HBED-CC-tris(tert-butyl ester)". Include the chemical formula (C₃₈H₅₆N₂O₁₀) and note that it is non-hazardous. Proper labeling is critical to prevent accidental mixing with hazardous waste streams[5].
Step 3: Waste Accumulation and Storage
-
Designated Area : Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation[2][5].
-
Secure Storage : Keep the container closed except when adding waste[2][3]. The storage area should be well-ventilated and inspected regularly for any signs of leakage[2][4].
Step 4: Final Disposal
-
Consult Safety Officer : Never dispose of this chemical down the drain or in the regular trash without explicit approval from your institution's Environmental Health & Safety (EH&S) department[5][6].
-
Arrange for Pickup : Contact your EH&S department to schedule a pickup for the waste container[5]. They will provide final guidance and ensure the waste is disposed of in a manner that is compliant with all federal, state, and local regulations[5].
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of any laboratory chemical, including HBED-CC-tris(tert-butyl ester).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. acs.org [acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
